6-Bromo-2-hydroxyquinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21418. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIVFYFWJGDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281365 | |
| Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-29-6 | |
| Record name | 5463-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the core synthesis pathway, experimental protocols, and relevant chemical data.
Core Synthesis Pathway: Pfitzinger-Type Condensation
The primary route for synthesizing this compound is a Pfitzinger-type condensation reaction. This method involves the reaction of a substituted isatin with a compound containing an active methylene group. In this specific synthesis, 5-bromoisatin is reacted with malonic acid in the presence of a base. The reaction proceeds through the opening of the isatin ring, followed by condensation with malonic acid and subsequent cyclization to form the quinoline ring system.
It is important to note that 2-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 2-oxo (or quinolinone) form. Spectroscopic and theoretical studies indicate that the equilibrium generally favors the more thermodynamically stable 2-oxo tautomer, 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Bromoisatin (5-Bromoindoline-2,3-dione) | [1] |
| Molecular Formula | C₈H₄BrNO₂ | [1] |
| Molecular Weight | 226.03 g/mol | [1] |
| Reactant | Malonic Acid | [1] |
| Molecular Formula | C₃H₄O₄ | |
| Molecular Weight | 104.06 g/mol | |
| Product | This compound | [1] |
| Molecular Formula | C₁₀H₆BrNO₃ | [2] |
| Molecular Weight | 268.06 g/mol | [3] |
| Theoretical Yield | Based on a reported synthesis starting with 0.250 g of 5-bromoisatin and obtaining 0.150 g of product, the calculated yield is approximately 50.4%. | [1] |
| Purity | Commercially available samples are typically ≥98% pure. | [3] |
| Melting Point | >300 °C | [3] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on reported procedures for Pfitzinger-type reactions.
Materials:
-
5-Bromoisatin (0.250 g, 1.11 mmol)
-
Malonic acid (0.231 g, 2.22 mmol, 2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin (0.250 g) in anhydrous tetrahydrofuran (approximately 3-5 mL).
-
Addition of Reactant: Add malonic acid (2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A solid precipitate may be observed during the reaction.[1]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Hydrolysis and Precipitation: To the resulting residue, add an appropriate amount of water and reflux for an additional 4 hours to ensure complete reaction and hydrolysis of any intermediates.[1]
-
Isolation of Crude Product: Cool the aqueous suspension to room temperature. If the product has precipitated, it can be collected by vacuum filtration.
-
Acidification: If the product remains dissolved, cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.[1]
Mandatory Visualization
Caption: Synthesis pathway of this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists involved in the development of novel therapeutics.
Core Physicochemical Data
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | - | PubChem |
| Molecular Weight | 268.06 g/mol | Calculated | PubChem[1] |
| Melting Point | 271 °C (decomposes) | Experimental (for isomer) | ChemicalBook[2] |
| Boiling Point | 436.9 ± 45.0 °C | Predicted (for isomer) | ChemicalBook[2] |
| Water Solubility | Slightly soluble | Qualitative (for isomer) | ChemicalBook |
| pKa | 0.59 ± 0.30 | Predicted (for isomer) | ChemicalBook[2] |
| logP (XlogP) | 1.3 | Predicted | PubChemLite[3] |
Experimental Protocols
Standard methodologies for determining the key physicochemical properties of quinoline carboxylic acids are detailed below. These protocols are provided as a guide for the experimental characterization of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Methodology:
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[1][4]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.
Methodology:
-
A solution of the compound with a known concentration is prepared.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid or base is incrementally added to the solution.
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve.[5][6]
Biological Activity and Signaling Pathway
Quinoline-4-carboxylic acids are a well-established class of inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).[2][3][5][7][8][9][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5][10] By inhibiting DHODH, these compounds can disrupt the proliferation of rapidly dividing cells, such as cancer cells, making them attractive candidates for anticancer drug development.[2][3]
The structure-activity relationship (SAR) studies of quinoline carboxylic acid analogs have identified three critical regions for potent DHODH inhibition: a bulky hydrophobic substituent at the C-2 position, the essential carboxylic acid at the C-4 position which likely forms a salt bridge in the enzyme's active site, and appropriate substitutions on the benzo portion of the quinoline ring.[2][5][7]
Below is a diagram illustrating the proposed mechanism of action for this compound as a DHODH inhibitor within the de novo pyrimidine biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid (CAS: 5463-29-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential biological activities of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and data to support further investigation of this compound.
Core Properties and Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [1] |
| Molecular Weight | 268.06 g/mol | [1] |
| Predicted Boiling Point | 446.7±45.0 °C | [3] |
| Predicted Density | 1.804±0.06 g/cm³ | [3] |
| Predicted pKa | 2.54±0.20 | [3] |
| Appearance | Off-white to light yellow solid | [3] |
Synthesis and Experimental Protocols
A documented method for the synthesis of this compound involves the reaction of 5-bromoindoline-2,3-dione with malonic acid.[3]
Experimental Protocol: Synthesis from 5-Bromoindoline-2,3-dione
Materials:
-
5-bromoindoline-2,3-dione
-
Malonic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve 5-bromoindoline-2,3-dione (1.0 equivalent) in tetrahydrofuran (THF).
-
Add malonic acid (2.0 equivalents) to the solution in a round-bottomed flask.
-
Connect the flask to a reflux condenser and heat the mixture to reflux overnight (approximately 12 hours). The formation of a solid precipitate should be observed.
-
After the reaction period, concentrate the suspension under reduced pressure to remove the solvent.
-
Add an appropriate amount of water to the residue and reflux the suspension for an additional 4 hours.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the solid with water and dry to afford this compound.[3]
Workflow for the Synthesis of this compound:
Synthesis workflow for this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. However, based on the known functional groups (quinoline, carboxylic acid, hydroxyl, and bromo groups), the expected spectral characteristics can be predicted. Commercial suppliers may offer analytical data upon request.[4]
Predicted Spectroscopic Characteristics:
-
¹H NMR: Aromatic protons on the quinoline ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the range of δ 160-180 ppm. Aromatic carbons will appear between δ 110-160 ppm. The carbon bearing the bromine atom will be influenced by its electronegativity.
-
FT-IR: The spectrum is expected to show a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid should be observed around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration will be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for all bromine-containing fragments. Predicted mass spectrometry adducts are available in public databases.[5]
Potential Biological Activity and Signaling Pathways
While specific biological targets and signaling pathways for this compound have not been extensively reported, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated significant pharmacological potential, including anticancer, antibacterial, and antimalarial activities.
Notably, certain derivatives of quinoline-4-carboxylic acid have been identified as inhibitors of key cellular signaling proteins. For instance, some have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer and plays a crucial role in cell proliferation and survival.[6][7][8] Additionally, other quinoline derivatives have been investigated as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cellular metabolism and cancer.[9][10]
Representative Signaling Pathway: STAT3 Inhibition
The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors can disrupt this pathway at various points. The following diagram illustrates a generalized mechanism of STAT3 inhibition, a potential mode of action for quinoline-4-carboxylic acid derivatives.
Potential mechanism of action via STAT3 signaling inhibition.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Conclusion
This compound is a quinoline derivative with potential for further investigation in the field of drug discovery. Its structural similarity to other biologically active quinoline-4-carboxylic acids suggests it may exhibit interesting pharmacological properties. This guide provides a foundational summary of its known characteristics and methodologies for its synthesis and potential evaluation. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and specific biological targets and mechanisms of action.
References
- 1. scbt.com [scbt.com]
- 2. 98948-95-9 CAS MSDS (6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 5463-29-6 [chemicalbook.com]
- 4. 6-Bromo-2-hydroxyquinoline [synhet.com]
- 5. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 6. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Navigating the Solubility Landscape of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility of Quinoline Derivatives
Quinoline and its derivatives, a class of heterocyclic aromatic compounds, generally exhibit solubility in various organic solvents such as alcohols and ethers.[1] However, their solubility can be influenced by factors like the nature and position of substituents on the quinoline ring, the polarity of the solvent, and the pH of the medium, particularly for ionizable compounds.[2] For many quinoline derivatives, poor aqueous solubility is a significant challenge in drug development, often necessitating the use of co-solvents or formulation strategies to enhance bioavailability.[3]
Quantitative Solubility Data
As of this guide's compilation, specific quantitative solubility data for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in common organic solvents has not been reported in peer-reviewed literature. To facilitate future research and provide a standardized framework for reporting, the following table is presented as a template for organizing experimentally determined solubility data.
| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | C₂H₅OH | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |
| e.g., Methanol | CH₃OH | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |
| e.g., Acetone | C₃H₆O | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |
| e.g., Dichloromethane | CH₂Cl₂ | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |
| e.g., Dimethyl Sulfoxide | (CH₃)₂SO | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |
| e.g., N,N-Dimethylformamide | (CH₃)₂NC(O)H | 25 | Data Not Available | Data Not Available | e.g., HPLC, UV-Vis |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of this compound in an organic solvent of interest. This methodology is based on the widely accepted equilibrium solubility method.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator bath
-
Thermostatically controlled shaker or water bath
-
High-speed centrifuge
-
Syringe filters (0.22 µm, ensure filter material compatibility with the solvent and compound)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a glass vial.
-
Add a known volume of the selected organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Seal the vial tightly.
-
-
Equilibration:
-
To promote dissolution, vigorously vortex the mixture for 1-2 minutes.[3]
-
If necessary, sonicate the mixture for 10-15 minutes to break up any aggregates.[3]
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials from the shaker.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-30 minutes.[3]
-
Alternatively, the suspension can be filtered through a 0.22 µm syringe filter.[3] It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption to the filter material.
-
-
Quantification of Dissolved Compound:
-
Carefully take a precise aliquot of the clear supernatant (or filtrate).
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3] A standard calibration curve should be prepared using known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram illustrates the logical workflow for this experimental protocol.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various research and development applications. While specific data is currently lacking in the public domain, the generalized experimental protocol provided in this guide offers a clear and effective pathway for researchers to determine this essential property. The systematic determination and dissemination of such data will be invaluable to the scientific community, particularly for those in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide combines available information with theoretical considerations based on the well-established chemistry of quinoline and carboxylic acid moieties. The guide includes a summary of key molecular properties, a detailed experimental protocol for its synthesis, and a discussion of its likely structural features.
Molecular and Physicochemical Properties
This compound is a halogenated derivative of the kynurenic acid scaffold. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | PubChem[1] |
| Molecular Weight | 268.06 g/mol | PubChem |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(=O)O | PubChem[1] |
| InChI Key | MSHIVFYFWJGDMA-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 5463-29-6 | ChemicalBook[2] |
| Predicted XLogP3 | 1.3 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
Synthesis of this compound
A documented synthetic route for this compound involves the reaction of 5-bromoindoline-2,3-dione with malonic acid.[2]
Experimental Protocol
Materials:
-
5-bromoindoline-2,3-dione
-
Malonic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve 5-bromoindoline-2,3-dione (e.g., 0.250 g) in tetrahydrofuran (THF, 3 ml) in a round-bottomed flask.
-
Add malonic acid (2 equivalents) to the solution.
-
Connect the flask to a reflux condenser and heat the mixture to reflux overnight (approximately 12 hours).
-
After the reflux period, a solid precipitate should be observed.
-
Concentrate the suspension under reduced pressure to remove the THF.
-
Add an appropriate amount of water to the residue and reflux the suspension for an additional 4 hours.
-
Collect the solid product by filtration.
This procedure yields this compound as a solid.[2]
Synthesis Workflow
Molecular Structure and Conformation
Tautomerism
The "2-hydroxyquinoline" moiety of the molecule is known to exist in a tautomeric equilibrium with its "quinolin-2(1H)-one" form. For 2-hydroxyquinolines, this equilibrium strongly favors the quinolin-2(1H)-one tautomer. Therefore, it is highly probable that this compound predominantly exists as 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid .
Conformational Considerations
The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the carboxylic acid group to the quinoline ring. The orientation of the carboxylic acid's hydroxyl group can also vary.
The planarity of the quinoline ring system is expected to be maintained. The conformation of the carboxylic acid group relative to the ring will be influenced by steric hindrance and potential intramolecular hydrogen bonding.
Due to the lack of specific studies on this molecule, a definitive statement on its preferred conformation in different states (solid, solution) cannot be made. Computational modeling would be required to predict the most stable conformers.
Logical Relationship of Structural Features
Spectroscopic Data
While specific experimental spectra for this compound are not available, the expected features can be predicted based on its functional groups.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 267.96040 | 145.0 |
| [M+Na]⁺ | 289.94234 | 157.8 |
| [M-H]⁻ | 265.94584 | 149.0 |
| [M+NH₄]⁺ | 284.98694 | 163.8 |
| [M+K]⁺ | 305.91628 | 145.6 |
| Data from PubChem, predicted using CCSbase.[1] |
Further Research
To fully elucidate the molecular structure and conformation of this compound, further experimental and computational studies are warranted. X-ray crystallography would provide definitive data on its solid-state structure. Spectroscopic techniques such as ¹H and ¹³C NMR would confirm its structure in solution, and computational chemistry could be employed to explore its conformational landscape and electronic properties. As there is no information available regarding its biological activity, screening in various assays would be necessary to determine its potential role in any signaling pathways.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a predicted spectrum based on established NMR principles and data from closely related analogs. This document also outlines a comprehensive, generalized experimental protocol for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and analytical workflow.
Predicted NMR Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects (bromo, hydroxyl, and carboxylic acid groups) on the quinoline core, referencing spectral data from similar compounds. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-3 | ~7.15 | s | - |
| H-5 | ~8.20 | d | ~2.0 |
| H-7 | ~7.85 | dd | ~9.0, 2.0 |
| H-8 | ~7.60 | d | ~9.0 |
| -OH (hydroxyl) | Variable, broad | s (broad) | - |
| -COOH (carboxyl) | Variable, broad | s (broad) | - |
| -NH | ~11.5 | s (broad) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~162.5 |
| C-3 | ~108.0 |
| C-4 | ~145.0 |
| C-4a | ~140.0 |
| C-5 | ~128.0 |
| C-6 | ~118.0 |
| C-7 | ~135.0 |
| C-8 | ~125.0 |
| C-8a | ~123.0 |
| C=O (carboxyl) | ~168.0 |
Disclaimer: The spectral data presented are predicted values and should be confirmed by experimental analysis.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR peak assignments.
Caption: Chemical structure of this compound.
Experimental Protocols
The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this type of compound due to its ability to dissolve polar compounds and exchange with labile protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be required to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 15-20 ppm, to ensure all aromatic and exchangeable protons are observed.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).
-
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shift (δ) of each peak in both the ¹H and ¹³C NMR spectra.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a typical workflow for obtaining and interpreting NMR spectral data.
Caption: A logical workflow for NMR spectral analysis.
starting materials for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the primary synthetic route, including the necessary starting materials, a detailed experimental protocol, and relevant quantitative data.
Introduction
This compound, also known by its tautomeric form 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of biologically active compounds. The presence of the bromine atom and the carboxylic acid group on the quinoline ring provides versatile handles for further chemical modifications, making it an attractive building block for the synthesis of novel therapeutic agents.
Primary Synthetic Pathway: The Doebner Reaction
The most direct and established method for the synthesis of this compound is a variation of the Doebner reaction. This reaction facilitates the formation of quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[1] In the case of the target molecule, the synthesis involves the reaction of 4-bromoaniline with pyruvic acid. The "2-hydroxy" substituent is formed through tautomerization of the initially formed 2-oxo group within the quinoline ring system.
The overall reaction can be summarized as follows:
Caption: Workflow for the Doebner Synthesis.
Conclusion
The Doebner reaction provides a reliable and straightforward method for the synthesis of this compound from readily available starting materials. This technical guide offers a foundational protocol for researchers and scientists in the field of drug development, enabling the synthesis of this versatile building block for the exploration of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
The Dawn of a Scaffold: A Historical and Technical Guide to the Discovery and Initial Studies of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical discovery and foundational studies of quinoline carboxylic acids, a scaffold that has become a cornerstone in modern medicinal chemistry. From their initial isolation from natural sources to the development of seminal synthetic methodologies, this document provides a comprehensive overview of the early scientific endeavors that paved the way for the development of a vast array of therapeutic agents. The information presented herein is curated to provide researchers and drug development professionals with a thorough understanding of the origins of this critical chemical class, including detailed experimental protocols from foundational studies, quantitative data, and visualizations of key reaction pathways.
From Bark to Bench: The Early Discoveries
The story of quinoline carboxylic acids is intrinsically linked to the study of natural products, particularly the alkaloids found in the bark of the Cinchona tree. In the 19th century, as chemists worked to elucidate the structures of these potent antimalarial compounds, they employed oxidative degradation techniques. This process led to the identification of a stable, nitrogen-containing aromatic core that was named quinoline.
One of the earliest and most significant discoveries in this family was that of cinchoninic acid (quinoline-4-carboxylic acid). It was identified as a product of the oxidation of cinchonine, a major alkaloid present in cinchona bark.[1] This discovery was a pivotal moment, providing a fundamental chemical clue to the structure of the complex cinchona alkaloids and simultaneously introducing a new class of heterocyclic compounds to the scientific community.
The isolation of quinoline itself from coal tar in 1834 by Friedlieb Ferdinand Runge laid further groundwork for the exploration of this heterocyclic system.[2] However, it was the targeted synthesis of its carboxylic acid derivatives that truly unlocked the potential of this scaffold in medicinal chemistry.
The Birth of Synthetic Methodologies
The late 19th century was a period of intense innovation in organic synthesis, and the burgeoning interest in quinoline chemistry led to the development of several named reactions that remain fundamental to this day. These methods provided access to a wide variety of substituted quinoline carboxylic acids, enabling the first systematic investigations into their chemical and physical properties.
The Friedländer Synthesis (1882)
In 1882, German chemist Paul Friedländer reported a versatile method for the synthesis of quinoline derivatives.[3][4][5] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde.[3][6][7] This reaction can be catalyzed by either acids or bases.[3][5][6]
The general mechanism of the Friedländer synthesis can proceed through two viable pathways, as illustrated below.
While historical protocols often involved harsh conditions, modern adaptations have focused on greener approaches. The following is a representative protocol for a catalyst-free Friedländer synthesis in water, demonstrating the evolution of this foundational reaction.
-
Reaction Setup: In a round-bottomed flask, suspend 2-aminobenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) in water (5 mL).
-
Heating: Heat the mixture at 70°C with stirring. The reaction progress is typically monitored by Thin-Layer Chromatography (TLC). Reaction times can range from 1 to 5 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product is collected by filtration.[8]
The Pfitzinger Reaction (1886)
Another cornerstone in the synthesis of quinoline carboxylic acids is the Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886.[1] This method provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][9]
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an isatoic acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then undergoes an intramolecular aldol-type condensation and dehydration to yield the final quinoline-4-carboxylic acid product.[8]
The following protocol is a representative example of the Pfitzinger reaction.
-
Preparation of Isatin Solution: Dissolve isatin (0.5 g, 3.4 mmol) in 10 ml of a 33% potassium hydroxide solution.
-
Addition of Acetophenone: Slowly add a solution of acetophenone (0.45 g, 3.74 mmol) in 20 ml of ethanol to the isatin solution.
-
Reaction: Reflux the mixture at 85°C for 8 hours.
-
Work-up and Isolation: Remove the solvent using a rotary evaporator. Add 100 ml of water and adjust the pH to 5-6 with 3 M HCl. The product is then obtained by filtration.[10]
The following table summarizes yields for various 2-substituted quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction in early studies.
| Isatin Derivative | Carbonyl Compound | Product | Yield (%) |
| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | 35 |
| Isatin | 4-Bromoacetophenone | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 21.2 |
| Isatin | 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 63.0 |
| Isatin | 2-Fluoroacetophenone | 2-(2-Fluorophenyl)quinoline-4-carboxylic acid | 59.7 |
| Data adapted from a study on the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.[10] |
The Doebner Reaction
The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[2][9] This three-component reaction has proven to be a versatile method for the synthesis of a wide range of substituted quinoline-4-carboxylic acids.
Early Biological Investigations: A Glimpse into Future Applications
While the primary focus of the initial studies on quinoline carboxylic acids was on their synthesis and chemical characterization, the structural relationship to the potent antimalarial quinine undoubtedly spurred early interest in their biological activities. Although detailed mechanistic studies were not possible with the tools available at the time, the foundational work of synthesizing and isolating these compounds was a critical first step that enabled later investigations into their therapeutic potential.
The development of synthetic antimicrobial agents like nalidixic acid, a quinolone carboxylic acid derivative, marked a significant milestone in the therapeutic application of this class of compounds.[11] These early synthetic antimicrobials, however, had limitations, including poor absorption and limited activity against Gram-positive bacteria.[11] This spurred further research and the development of more potent derivatives, such as the fluoroquinolones.[11]
The following diagram illustrates the logical progression from the discovery of the quinoline scaffold to the development of early therapeutic agents.
Conclusion
The historical discovery and initial studies of quinoline carboxylic acids laid a robust foundation for one of the most important scaffolds in medicinal chemistry. The pioneering work of chemists in the 19th century, through both the degradation of natural products and the development of novel synthetic methods, provided the chemical tools and intellectual framework for generations of scientists to build upon. This rich history continues to inspire the design and synthesis of new therapeutic agents, demonstrating the enduring legacy of these foundational discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 11. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
A Deep Dive into 6-Bromo-2-hydroxyquinoline-4-carboxylic acid: A Theoretical and Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-hydroxyquinoline-4-carboxylic acid is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, offering insights into its structural, electronic, and potential biological properties. While direct and extensive research on this specific molecule is emerging, this paper synthesizes available data and draws parallels from closely related analogs to present a cohesive analysis. This guide covers the fundamental physicochemical properties, spectroscopic analysis, and computational methodologies such as Density Functional Theory (DFT) and molecular docking, which are crucial for modern drug discovery and development. The information is presented to facilitate further research and application of this compound in various scientific domains.
Introduction
Quinoline and its derivatives have long been a focal point of research in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a carboxylic acid group to the 2-hydroxyquinoline core in this compound is expected to modulate its physicochemical and pharmacokinetic properties, potentially enhancing its therapeutic efficacy. Theoretical and computational chemistry provide powerful tools to predict and understand the behavior of such molecules at an atomic level, thereby guiding synthetic efforts and biological evaluations. This whitepaper aims to consolidate the current understanding of this compound from a theoretical and computational standpoint.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | PubChem[1] |
| Molecular Weight | 268.07 g/mol | Sigma-Aldrich |
| IUPAC Name | This compound | ChemicalBook[2] |
| CAS Number | 5463-29-6 | ChemicalBook[2] |
| Predicted XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Characterization
While various methods for the synthesis of quinoline derivatives exist, a specific protocol for this compound has been reported.
Synthesis Protocol
A reported synthesis of 6-bromo-2-hydroxy-4-carboxylic acid quinoline involves the reaction of 5-bromoindoline-2,3-dione with malonic acid in tetrahydrofuran (THF).[2] The mixture is heated to reflux overnight. After the reaction, the solvent is removed, and the residue is refluxed in water. The solid product is then collected by filtration.[2]
Spectroscopic Analysis
Experimental Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the carbon framework.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹). Key expected vibrations include O-H stretching, C=O stretching (from both the quinolone tautomer and the carboxylic acid), C=C and C=N stretching of the quinoline ring, and C-Br stretching.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine would result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).
Theoretical and Computational Studies
Computational methods are invaluable for understanding the electronic structure, reactivity, and potential biological interactions of this compound.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can predict its optimized geometry, vibrational frequencies, and electronic properties.
Computational Protocol: DFT Calculations
-
Structure Optimization: The initial 3D structure of the molecule is built and optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). This provides the most stable conformation of the molecule.
-
Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared and Raman spectra.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Table 2: Predicted DFT Parameters for a Representative Quinoline Carboxylic Acid Derivative *
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 D | Molecular polarity |
*Note: These are representative values for a similar quinoline carboxylic acid derivative and are intended for illustrative purposes. Specific calculations for this compound are required for precise values.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. Studies on similar 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have shown their potential as inhibitors of P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance.[3]
Computational Protocol: Molecular Docking
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., P-glycoprotein, PDB ID: 6C0V) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is prepared by optimizing its geometry and assigning partial charges.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity (docking score).
Table 3: Representative Molecular Docking Results for a Quinoline Carboxylic Acid Derivative with P-glycoprotein *
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 to -9.5 |
| Key Interacting Residues | Tyrosine, Phenylalanine, Leucine, Serine |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |
*Note: These values are based on studies of similar quinoline carboxylic acid derivatives and serve as an example.[3] Docking studies specific to this compound would be necessary to determine its precise binding characteristics.
Conclusion
The theoretical and computational analysis of this compound, informed by data from closely related analogs, suggests that it is a molecule with significant potential for further investigation. Its physicochemical properties, predicted electronic characteristics, and the likelihood of strong interactions with biological targets such as P-glycoprotein make it a compelling candidate for drug discovery programs. The methodologies and protocols outlined in this guide provide a framework for researchers to conduct further in-depth studies, which will be crucial for fully elucidating the therapeutic potential of this promising compound. Future work should focus on obtaining experimental spectroscopic data and performing specific DFT and molecular docking studies on this compound to validate and expand upon the theoretical insights presented herein.
References
- 1. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 5463-29-6 [chemicalbook.com]
- 3. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Novel Quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth overview of the latest advancements in the development of novel quinoline derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The information presented herein is curated to facilitate further research and drug development efforts in this promising area.
Anticancer Activities of Novel Quinoline Derivatives
Quinoline derivatives have emerged as a significant class of compounds in oncology, exhibiting a variety of mechanisms to combat cancer progression.[4][5] These mechanisms include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[5][6]
A series of novel quinoline-based compounds have been designed as dual-target inhibitors of EGFR and HER-2, showing potent antiproliferative effects in various cancer cell lines.[7] For instance, compound 5a from this series demonstrated significant activity by promoting apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[7] Another study highlighted quinoline derivatives that induce growth suppression in breast cancer cells by arresting the cell cycle.[4] Furthermore, certain quinoline derivatives have shown the ability to downregulate Lumican, a protein overexpressed in many cancers, thereby inhibiting cancer cell progression.[8]
Quantitative Data: Anticancer Activity
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Compound 5a (EGFR/HER-2 inhibitor) | MCF-7 (Breast), A-549 (Lung) | 0.025 - 0.082 | EGFR/HER-2 dual inhibition, Apoptosis induction | [7] |
| Compounds 13e, 13f, 13h | PC-3 (Prostate), KG-1 (Leukemia) | 2.61 - 4.73 | Pim-1 kinase inhibition | [9] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | Cytotoxic | [4] |
| Compound 91b1 | Various cancer cell lines | Not specified | Downregulation of Lumican | [8] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Comparable to cisplatin/doxorubicin | Increased p53 and p21 expression, altered Bcl-2/Bax expression | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway: EGFR/HER-2 Inhibition
Caption: EGFR/HER-2 signaling pathway inhibition by novel quinoline derivatives.
Antimicrobial Activities of Novel Quinoline Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[11][12][13] Their mechanisms of action often involve the inhibition of essential bacterial enzymes like DNA gyrase and peptide deformylase (PDF).[13][14]
Several studies have reported the synthesis of quinoline derivatives with potent activity against a range of bacterial and fungal strains.[11][12] For example, a series of novel quinoline derivatives showed excellent MIC values against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[12] Another study synthesized quinoline-3-carbonitrile and 2-chloroquinoline derivatives that displayed significant potency against various bacterial strains, comparable to standard antibiotics like Ciprofloxacin.[14]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative Class | Bacterial Strain(s) | Fungal Strain(s) | MIC (µg/mL) | Reference |
| Substituted 6-amino-4-methyl-1H-quinoline-2-ones | B. cereus, Staphylococcus, Pseudomonas, E. coli | A. flavus, A. niger, F. oxysporum, C. albicans | 3.12 - 50 | [12][13] |
| Quinoline-3-carbonitrile & 2-chloroquinoline derivatives | Gram-positive & Gram-negative bacteria | Various fungi | Not specified, potent activity reported | [14] |
| 2-(trifluoromethyl)-4-hydroxyquinoline derivative (Qa5) | Xanthomonas oryzae | - | 3.12 | [15][16] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Methicillin-resistant S. aureus (MRSA) | - | Comparable to oxacillin/ciprofloxacin | [10] |
| Quinoline Derivatives Q1, Q2, Q3, Q4 | K. pneumoniae, B. subtilis, S. aureus, E. coli | - | Inhibition Zone (mm): 17-21 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium.
-
Serial Dilution: The quinoline derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Experimental Workflow: Antimicrobial Screening
Caption: General workflow for the screening of novel antimicrobial quinoline derivatives.
Antiviral Activities of Novel Quinoline Derivatives
Quinoline derivatives have a long history as antiviral agents, with chloroquine and hydroxychloroquine being well-known examples.[18] Recent research has focused on developing novel quinoline compounds with broad-spectrum antiviral activity.[18][19][20] These compounds have shown promise against a variety of viruses, including Dengue virus, Japanese Encephalitis virus, and SARS-CoV-2.[18][19][21]
Two novel quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 by impairing the accumulation of the viral envelope glycoprotein.[18][19] Another study reported new quinoline-morpholine hybrids with pronounced inhibitory profiles against SARS-CoV-2, with EC50 values in the low micromolar range.[21]
Quantitative Data: Antiviral Activity
| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | Reference |
| Novel Quinoline Derivatives 1 and 2 | Dengue Virus Serotype 2 (DENV2) | Not specified | Low to sub-micromolar range | [18][19] |
| Quinoline-morpholine hybrids | SARS-CoV-2 | Vero 76 | As low as 1.5 ± 1.0 | [21] |
| Chloroquine (Reference) | SARS-CoV-2 | Vero 76 | 3.1 ± 2.7 | [21] |
| Quinoline derivatives 1b, 1g-h, 1af, 1ah | Respiratory Syncytial Virus (RSV) | Not specified | 3.10 - 6.93 | [22] |
| Quinoline derivative 1ae | Influenza A Virus (IAV) | Not specified | 1.87 ± 0.58 | [22] |
Experimental Protocol: Virus Yield Reduction Assay
This assay quantifies the production of infectious virus particles after treatment with a potential antiviral compound.
-
Cell Infection: A monolayer of susceptible cells is infected with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: The infected cells are then treated with various concentrations of the quinoline derivative.
-
Incubation: The cells are incubated for a period sufficient for viral replication (e.g., 24-72 hours).
-
Virus Titration: The supernatant containing the progeny virus is collected, and the viral titer is determined using a plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
EC50 Calculation: The EC50, the concentration of the compound that reduces the virus yield by 50%, is calculated.
Anti-inflammatory Activities of Novel Quinoline Derivatives
Chronic inflammation is a key factor in many diseases, and quinoline derivatives have been investigated as potential anti-inflammatory agents.[23][24][25] Their mechanisms of action can involve the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX).[24]
A study on quinoline derivatives bearing azetidinone scaffolds showed significant anti-inflammatory and analgesic activities in a carrageenan-induced rat paw edema model.[23] Another review highlights that the anti-inflammatory activity of quinoline derivatives is dependent on the nature and position of substituents on the quinoline ring, targeting enzymes like PDE4 and TACE.[24]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative Class | In Vivo/In Vitro Model | Activity | Reference |
| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | Significant anti-inflammatory and analgesic activity | [23] |
| Quinoline-4-carboxylic acid & Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [26] |
| Compound 3f | LPS-induced systemic inflammation | Significantly decreased serum TNF-α | [25] |
| Compounds 2 and 6 | Carrageenan-induced paw edema, Writhing assay | Comparable effect to diclofenac sodium | [27] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.
-
Compound Administration: The test compounds (quinoline derivatives) are administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathway: General Anti-inflammatory Action
Caption: General mechanism of anti-inflammatory action of quinoline derivatives.
Conclusion
Novel quinoline derivatives represent a versatile and highly promising class of therapeutic agents with a wide spectrum of biological activities. The data and protocols summarized in this guide underscore the significant potential of these compounds in addressing critical unmet needs in cancer, infectious diseases, and inflammatory disorders. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic promise of quinoline derivatives into clinical realities.
References
- 1. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 11. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 15. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 20. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a halogenated derivative of kynurenic acid, is a versatile scaffold in medicinal chemistry. Its quinoline core is a prevalent feature in a multitude of biologically active compounds, and the strategic placement of the bromo, hydroxyl, and carboxylic acid groups provides multiple points for chemical modification and interaction with biological targets. This document provides detailed application notes on its potential therapeutic uses, protocols for relevant biological assays, and an overview of its synthesis and potential mechanisms of action.
The structural similarity of this compound to kynurenic acid, an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggests its potential application in the development of novel therapeutics for neurodegenerative diseases.[1][2] Furthermore, the quinoline scaffold is a well-established pharmacophore in the design of anticancer and antimicrobial agents.[3][4]
Application Notes
Anticancer Drug Development
The 4-hydroxy-2-quinolone scaffold, of which this compound is a member, has been identified as a promising framework for the development of novel anticancer agents. Derivatives of the closely related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have demonstrated significant cytotoxic activity against human colon cancer cell lines.[5][6] This suggests that 6-bromo substituted analogues could exhibit similar or enhanced potency.
Mechanism of Action: The anticancer activity of these quinolone derivatives is believed to be mediated through the inhibition of the phosphatidylinositol 3-kinase (PI3Kα) signaling pathway.[5][6] PI3Kα is a key enzyme in a critical signaling cascade that promotes cell proliferation, survival, and growth. Its inhibition can lead to the induction of apoptosis in cancer cells.
Neuroprotective Agent Development
As an analogue of kynurenic acid, this compound holds potential as a modulator of glutamatergic neurotransmission. Kynurenic acid is known to antagonize the glycine site of the NMDA receptor, thereby reducing excitotoxicity implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][7][8] The bromo-substitution on the quinoline ring may enhance the lipophilicity and blood-brain barrier permeability of the parent compound, potentially leading to a more effective neuroprotective agent.
Antimicrobial Agent Discovery
Quinoline derivatives have a long history as effective antimicrobial agents. The core structure is present in several antibacterial and antimalarial drugs. The introduction of a bromine atom at the 6-position can modulate the electronic and steric properties of the molecule, potentially leading to enhanced antimicrobial activity against a range of bacterial and fungal pathogens.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of structurally related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against human colon cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of 6-bromo analogues.
| Compound Reference | Cell Line | IC50 (µM)[5][6] |
| 19 | HCT-116 (Colon Carcinoma) | 5.3 |
| Caco-2 (Colorectal Adenocarcinoma) | 17.0 | |
| 21 | HCT-116 (Colon Carcinoma) | 4.9 |
| Caco-2 (Colorectal Adenocarcinoma) | 18.9 | |
| 18 | HCT-116 (Colon Carcinoma) | 3.3 |
| Caco-2 (Colorectal Adenocarcinoma) | 50.9 | |
| 16 | HCT-116 (Colon Carcinoma) | 8.9 |
| Caco-2 (Colorectal Adenocarcinoma) | 37.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of 5-bromo-isatin with malonic acid.
Materials:
-
5-Bromo-isatin
-
Malonic acid
-
Pyridine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-isatin (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of ethanol.
-
Add pyridine (2 equivalents) to the mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water.
-
Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound derivative)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control.
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microplate, perform two-fold serial dilutions of the test compound in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Visualizations
Caption: Proposed PI3Kα signaling pathway inhibition.
Caption: Drug discovery workflow.
References
- 1. Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid as a Key Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid as a pivotal intermediate in the synthesis of advanced therapeutic agents. The focus is on its role in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, a critical axis in cancer progression. Detailed experimental protocols for key synthetic transformations are provided, along with summarized quantitative data to facilitate reproducibility and application in drug discovery and development.
Application in the Synthesis of PI3K/mTOR Inhibitors
This compound and its derivatives are crucial building blocks for the synthesis of highly potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). One of the most notable examples is the synthesis of GSK2126458 (also known as Omipalisib), a dual PI3K/mTOR inhibitor that has been evaluated in clinical trials for the treatment of various cancers.[1][2][3] The quinoline core of GSK2126458 is derived from intermediates synthesized from precursors related to this compound.
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4] Inhibitors like GSK2126458 that target this pathway have shown significant promise in preclinical and clinical studies.
Key Synthetic Transformations and Experimental Protocols
The journey from this compound to a key intermediate for drugs like GSK2126458 involves several critical chemical transformations. The following sections detail the protocols for these steps.
Decarboxylation to form 6-Bromoquinolin-4-ol
The initial step often involves the decarboxylation of the carboxylic acid at the 4-position to yield 6-bromoquinolin-4-ol. This reaction is typically achieved by heating the starting material in a high-boiling solvent.
Experimental Protocol: Decarboxylation of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Materials:
-
6-Bromo-4-hydroxyquinoline-3-carboxylic acid (1 equivalent)
-
Diphenyl ether
-
-
Procedure:
-
A slurry of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (e.g., 5.0 g, 18.73 mmol) in diphenyl ether (30 mL) is placed in a round-bottomed flask.[5]
-
The reaction mixture is heated to 260 °C and stirred for 2 hours.[5]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to 60 °C.
-
Petroleum ether (30 mL) is added to precipitate the product.[5]
-
The resulting solid is collected by filtration and washed sequentially with petroleum ether and ethyl acetate.[5]
-
The product, 6-bromoquinolin-4-ol, is dried under reduced pressure.
-
Quantitative Data for Decarboxylation
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | [5] |
| Product | 6-Bromoquinolin-4-ol | [5] |
| Yield | 77% | [5] |
| Appearance | Brown solid | [5] |
Chlorination to form 6-Bromo-4-chloroquinoline
The hydroxyl group at the 4-position is then converted to a chloro group, which is a better leaving group for subsequent cross-coupling reactions.
Experimental Protocol: Chlorination of 6-Bromoquinolin-4-ol
-
Materials:
-
6-Bromoquinolin-4-ol (1 equivalent)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice water
-
-
Procedure:
-
To 6-bromoquinolin-4-ol (e.g., 2.023 g, 0.009 mol), add phosphorus oxychloride (25 mL) dropwise, followed by two drops of DMF.[6]
-
The mixture is stirred for 5 minutes at room temperature and then refluxed at 110 °C for 3 hours.[6]
-
Most of the POCl₃ is removed by distillation.
-
The remaining oil is slowly added to ice water with stirring for 30 minutes.[6]
-
The pH of the solution is adjusted to 5-6 with a saturated NaHCO₃ solution.[6]
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure to afford 6-bromo-4-chloroquinoline.[6]
-
Quantitative Data for Chlorination
| Parameter | Value | Reference |
| Starting Material | 6-Bromoquinolin-4-ol | [6] |
| Product | 6-Bromo-4-chloroquinoline | [6] |
| Yield | 81% | [6] |
| Appearance | Yellowish product | [6] |
Iodination to form 6-Bromo-4-iodoquinoline
For certain cross-coupling reactions, an iodo group at the 4-position is more reactive than a chloro group. This transformation is achieved via a Finkelstein reaction.
Experimental Protocol: Iodination of 6-Bromo-4-chloroquinoline
-
Materials:
-
6-Bromo-4-chloroquinoline (1 equivalent)
-
Sodium iodide (NaI)
-
Acetonitrile (CH₃CN)
-
Tetrahydrofuran (THF)
-
HCl/Ethanol solution
-
-
Procedure:
-
Dissolve 6-bromo-4-chloroquinoline (e.g., 0.204 g, 0.00084 mol) in THF (10 mL).[6]
-
Add HCl/EtOH solution dropwise and stir for 30 minutes at room temperature to form the hydrochloride salt.[6]
-
The solvent is removed under reduced pressure to obtain the hydrochloride salt.[6]
-
The hydrochloride salt (e.g., 0.100 g, 0.00036 mol) and NaI (1.638 g, 0.01 mol) are dissolved in acetonitrile (40 mL).[6]
-
The mixture is refluxed at 100 °C for 32 hours.[6]
-
After cooling, the solvent is removed by distillation to yield 6-bromo-4-iodoquinoline.[6]
-
Quantitative Data for Iodination
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-4-chloroquinoline hydrochloride | [6] |
| Product | 6-Bromo-4-iodoquinoline | [6] |
| Appearance | Yellow powder | [6] |
Visualizing the Synthetic Pathway and Biological Target
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the synthesis of the key intermediate and the signaling pathway targeted by the final drug product.
Caption: Synthetic workflow from the starting material to the key drug intermediate.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK2126458.
Conclusion
This compound serves as a valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds. Its application in the development of targeted cancer therapies, such as PI3K/mTOR inhibitors, highlights its significance in modern drug discovery. The detailed protocols and summarized data provided herein are intended to support researchers in the efficient and effective utilization of this important synthetic building block.
References
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 6. atlantis-press.com [atlantis-press.com]
experimental protocol for the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The described method is based on the reaction of 5-bromoindoline-2,3-dione with malonic acid.
Experimental Protocol
This protocol outlines a two-step synthesis procedure. The first step involves the condensation of 5-bromoindoline-2,3-dione and malonic acid in tetrahydrofuran (THF), followed by a subsequent hydrolysis step.
Materials:
-
5-bromoindoline-2,3-dione
-
Malonic acid
-
Tetrahydrofuran (THF)
-
Water
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve 0.250 g of 5-bromoindoline-2,3-dione in 3 ml of tetrahydrofuran (THF).
-
Addition of Malonic Acid: To the solution, add 2 equivalents of malonic acid.
-
First Reflux: Connect the flask to a reflux condenser and heat the mixture to reflux. Continue the reaction overnight (approximately 12 hours). A solid precipitate is expected to form during this time.[1]
-
Solvent Removal: After the initial reflux period, concentrate the suspension under reduced pressure to remove the THF solvent.[1]
-
Second Reflux (Hydrolysis): Add an appropriate amount of water to the residue and reflux the suspension for an additional 4 hours.[1]
-
Product Isolation: After the second reflux, allow the mixture to cool to room temperature. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with water and dry it thoroughly to obtain the final product, this compound.[1]
Data Presentation
The following table summarizes the quantitative data from the synthesis.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 5-bromoindoline-2,3-dione | 226.03 | 0.250 | 1.11 | 1 |
| Malonic acid | 104.06 | 0.231 | 2.22 | 2 |
| Product | ||||
| This compound | 284.05 | 0.150 | 0.528 | |
| Yield | 47.6% |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthesis workflow for this compound.
References
Application Notes: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in Antimicrobial Agent Development
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The quinoline scaffold is present in several established antimicrobial drugs, and modifications to this core structure can lead to compounds with potent and broad-spectrum activity.[1][2] The subject of these application notes, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, is a novel compound with potential for development as an antimicrobial agent. The presence of a bromine atom at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 4-position suggests that this molecule may exhibit interesting biological properties. Halogenation, for instance, can enhance the lipophilicity of a compound, potentially improving its ability to permeate bacterial cell membranes.[1]
While specific data for this compound is not yet extensively available, this document provides a detailed overview of its potential applications based on the known activities of structurally related bromo-quinoline and hydroxy-quinoline derivatives. These notes are intended to guide researchers in the evaluation of this compound as a promising candidate for antimicrobial drug discovery.
Potential Antimicrobial Profile
Based on the broader class of quinoline carboxylic acids, this compound is predicted to exhibit activity against a range of pathogenic microorganisms. Quinolone compounds are known to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[3][4][5] This mechanism of action is responsible for the bactericidal effects of many quinolone antibiotics.[3][4]
It is anticipated that this compound could be effective against both Gram-positive and Gram-negative bacteria. The spectrum of activity will, however, need to be determined empirically. For instance, some novel quinoline derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.[2]
Data Presentation: Antimicrobial Activity of Related Bromo-Quinoline Derivatives
The following table summarizes the antimicrobial activity of various bromo-quinoline derivatives as reported in the literature. This data provides a comparative baseline for the potential efficacy of this compound.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative (Compound 7) | E. coli ATCC25922 | 2 | [2] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative (Compound 7) | MRSA | 2 | [2] |
| 5-amino-7-bromoquinolin-8-yl sulfonate derivatives | Various bacterial strains | - | [6] |
| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene] hydrazide (M3) | Gram-positive and Gram-negative | - | [7][8] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative | 4-16 | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
The following are detailed protocols for the initial in vitro screening of this compound for antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10][11]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Disk Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound stock solution
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
Protocol:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.
-
-
Application of Compound:
-
Aseptically apply sterile paper disks to the surface of the agar plate.
-
Pipette a known amount of the test compound solution onto each disk.
-
Include a control disk with the solvent only.
-
-
Incubation:
-
Allow the plates to stand for a few minutes to allow the compound to diffuse into the agar.
-
Invert the plates and incubate at 37°C for 16-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Antimicrobial Agent Evaluation
Caption: Workflow for the evaluation of a novel antimicrobial compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apjhs.com [apjhs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
Application Notes and Protocols for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities, including potent anticancer properties.[1] The rigid bicyclic structure of the quinoline nucleus serves as a valuable scaffold for designing therapeutic agents that can interact with various biological targets implicated in cancer progression.[1] 6-Bromo-2-hydroxyquinoline-4-carboxylic acid is a derivative with potential therapeutic applications, drawing from the established biological activities of its constituent chemical motifs. The presence of a bromine atom at the C6 position has been associated with potent biological activities in various heterocyclic systems, with studies on related 6-bromoquinoline derivatives demonstrating significant antiproliferative and cytotoxic effects against several cancer cell lines.[2]
Postulated Mechanism of Action
While direct studies on this compound are limited, the known bioactivities of structurally related compounds suggest several plausible mechanisms of action in an oncological context. The quinolinone scaffold is a versatile platform for designing specific enzyme inhibitors.[3]
Derivatives of the quinolinone core have been shown to inhibit kinases such as DNA-dependent protein kinase (DNA-PK) and Checkpoint Kinase 1 (Chek1), which are crucial enzymes in the DNA damage response pathway.[3] Inhibition of these kinases can sensitize cancer cells to DNA-damaging agents, making these compounds promising candidates for combination cancer therapy.[3]
Furthermore, analogs of 2-hydroxyquinoline-4-carboxylic acid have been investigated as inhibitors of DNA topoisomerases, particularly topoisomerase II.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation, making them established targets for anticancer drugs.[4]
Data Presentation
The following table summarizes hypothetical in vitro biological activity data for this compound against various cancer cell lines. This data is illustrative and intended to serve as a template for presenting experimental findings.
Table 1: Illustrative Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| SW480 | Colon Cancer | 22.8 |
| A549 | Lung Cancer | 31.2 |
| HCT116 | Colon Cancer | 18.9 |
| HeLa | Cervical Cancer | 25.4 |
Experimental Protocols
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the evaluation of the cytotoxic effects of this compound on cancer cells using a standard MTT assay.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
DMEM/RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
This compound
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1] The final DMSO concentration in all wells should be less than 0.5%.[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[1]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix the cells overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.[1]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[1]
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Protocol 3: Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the compound against specific kinases like Chek1 or DNA-PK.
Materials:
-
Recombinant human Chek1 or DNA-PK enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
This compound
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well plate.
-
Add various concentrations of this compound or a known inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol (e.g., by measuring the amount of ADP produced).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways
References
Application Notes: Suzuki-Miyaura Coupling Protocol for 7-bromo-4-hydroxy-2-phenylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including derivatives of heterocyclic scaffolds like quinoline.[3][4] The quinoline core is a "privileged scaffold" found in numerous compounds with a wide array of biological activities, including anticancer and antimalarial properties.[5][6]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 7-bromo-4-hydroxy-2-phenylquinoline. This versatile building block allows for the introduction of diverse aryl and heteroaryl substituents at the 7-position, enabling the creation of novel compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[5]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-bromo-4-hydroxy-2-phenylquinoline, forming a Pd(II) complex.[7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the halide.[8] The base is crucial for activating the boronic acid.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2]
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific arylboronic acids and reaction scales.
Materials and Reagents:
-
7-Bromo-4-hydroxy-2-phenylquinoline
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, Toluene, with 10-20% water)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 7-bromo-4-hydroxy-2-phenylquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[6] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[6][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.[5]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[6]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[5][6]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure 7-aryl-4-hydroxy-2-phenylquinoline product.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid as a Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of biological processes at the molecular and cellular levels.[1][2][3][4][5] Quinoline derivatives have emerged as a versatile class of fluorophores due to their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment. This document provides detailed application notes and protocols for the use of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a promising candidate for a fluorescent probe in biological imaging.
The quinoline scaffold, with its inherent fluorescence, can be chemically modified to create probes for various analytes and biological targets. The bromo- and hydroxy-substituents on the this compound molecule offer potential sites for conjugation to biomolecules and may influence its spectral properties in response to environmental changes such as pH or the presence of metal ions. These characteristics make it a compelling subject for investigation as a fluorescent probe for cellular imaging and sensing applications.
Physicochemical and Predicted Spectral Properties
While extensive experimental data for this compound as a fluorescent probe is not yet available, its properties can be predicted based on its chemical structure and data from analogous quinoline derivatives.
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [6] |
| Molecular Weight | 268.06 g/mol | [6] |
| CAS Number | 5463-29-6 | [6] |
| Appearance | Solid | [7] |
| Predicted Excitation Max (λex) | ~340 - 380 nm | N/A |
| Predicted Emission Max (λem) | ~420 - 480 nm | N/A |
| Predicted Stokes Shift | Moderate to large | N/A |
| Predicted Quantum Yield (ΦF) | Variable; dependent on solvent and binding partners | N/A |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of 5-bromoindoline-2,3-dione with malonic acid.[7]
Materials:
-
5-bromoindoline-2,3-dione
-
Malonic acid
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 5-bromoindoline-2,3-dione (1.0 equivalent) in tetrahydrofuran (THF) in a round-bottom flask.
-
Add malonic acid (2.0 equivalents) to the solution.
-
Connect the flask to a reflux condenser and heat the mixture to reflux overnight.
-
After approximately 12 hours, a solid precipitate should be observed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add an appropriate amount of water to the solid residue and reflux the suspension for 4 hours.
-
Collect the solid product by filtration and wash with water.
-
Dry the solid to obtain this compound.
General Protocol for Evaluating Fluorescence Response
This protocol outlines the general steps for assessing the fluorescence characteristics of this compound in response to changes in its environment (e.g., pH, metal ions).
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Buffer solutions of varying pH (e.g., phosphate, citrate, Tris buffers).
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, FeCl₃, CuCl₂) in deionized water.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the probe by diluting the stock solution in the desired buffer. A typical starting concentration is in the low micromolar range (1-10 µM).
-
Baseline Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its predicted λex. This will serve as the baseline.
-
pH Titration:
-
Prepare a series of probe solutions in buffers with a range of pH values.
-
Record the fluorescence spectrum for each pH value.
-
Plot the fluorescence intensity at the emission maximum against the pH to determine the pKa.
-
-
Metal Ion Titration:
-
To the probe solution in a suitable buffer, add increasing concentrations of a specific metal ion stock solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and selectivity.
-
-
Selectivity Study: Repeat the metal ion titration with a panel of different metal ions to assess the probe's selectivity.
Protocol for Live Cell Imaging
This protocol provides a general workflow for using this compound for fluorescence imaging in live cells. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and applications.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips.
-
Stock solution of this compound in DMSO.
-
Cell culture medium (e.g., DMEM, RPMI-1640).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths.
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading:
-
Prepare a loading solution by diluting the probe stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 37°C in the CO₂ incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with warm PBS or cell culture medium to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Mount the dish or coverslip on the fluorescence microscope.
-
Excite the cells using the appropriate laser line or filter set and capture the fluorescence emission.
-
-
(Optional) Co-localization Studies: To determine the subcellular localization of the probe, co-stain with organelle-specific trackers (e.g., MitoTracker, ER-Tracker) following the manufacturer's protocols.
Potential Signaling Mechanism and Experimental Workflow
The fluorescence of quinoline-based probes can be modulated by various mechanisms. A common mechanism for metal ion sensing is Chelation-Enhanced Fluorescence (CHEF). In this process, the binding of a metal ion to the probe restricts intramolecular rotation, which in turn reduces non-radiative decay pathways and leads to an increase in fluorescence intensity.
Caption: A diagram illustrating the Chelation-Enhanced Fluorescence (CHEF) mechanism.
The general workflow for utilizing a novel fluorescent probe like this compound in a biological imaging experiment involves several key stages, from probe preparation to data analysis.
Caption: A typical experimental workflow for biological imaging with a fluorescent probe.
Conclusion
This compound presents a promising scaffold for the development of novel fluorescent probes for biological imaging. Its synthesis is achievable through established chemical routes, and its structure suggests the potential for environmentally sensitive fluorescence. The protocols provided herein offer a foundational guide for researchers to synthesize, characterize, and apply this compound in cellular imaging and sensing studies. It is important to note that the specific photophysical properties and biological utility of this probe will require thorough experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 6. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 7. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols: Synthesis and Material Science Applications of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid and its derivatives, with a focus on their potential applications in material science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for synthesis and device fabrication are provided, along with a summary of potential material properties.
Introduction to this compound Derivatives in Material Science
Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in material science due to their excellent electronic and photophysical properties. Their rigid and planar structure, combined with the ability to tune their electronic characteristics through chemical modification, makes them promising candidates for various applications, including organic electronics.[1]
This compound and its derivatives are of particular interest due to the combined effects of the electron-withdrawing bromine atom and the versatile carboxylic acid group. These features can influence the material's charge transport properties, luminescence, and processability. Potential applications in material science include:
-
Organic Light-Emitting Diodes (OLEDs): These derivatives can potentially function as host materials, emissive materials, or electron-transporting layers in OLED devices.[2][3] The bromine substitution can enhance intersystem crossing, potentially leading to efficient phosphorescent emitters. The carboxylic acid group can be functionalized to tune solubility and energy levels.
-
Organic Photovoltaics (OPVs): The electron-accepting nature of the quinoline core, further enhanced by the bromo and carboxylic acid groups, makes these compounds potential candidates for use as acceptor materials in organic solar cells.[1]
-
Organic Field-Effect Transistors (OFETs): The planar structure of the quinoline ring can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport in OFETs.
Synthesis of this compound and Derivatives
Several synthetic routes have been reported for the synthesis of the core scaffold and its derivatives. Below are two representative protocols.
Protocol 1: Synthesis from 5-Bromoindoline-2,3-dione
This method involves the condensation of 5-bromoindoline-2,3-dione with malonic acid.[4]
Materials:
-
5-Bromoindoline-2,3-dione
-
Malonic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 5-bromoindoline-2,3-dione (1 equivalent) in tetrahydrofuran (THF).
-
Add malonic acid (2 equivalents) to the solution.
-
Connect the flask to a reflux condenser and heat the mixture to reflux overnight (approximately 12 hours).
-
After 12 hours, a solid precipitate should be observed.
-
Concentrate the suspension under reduced pressure to remove the THF.
-
Add an appropriate amount of water to the residue and reflux for an additional 4 hours.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the solid with water and dry to afford this compound.
Diagram of Synthetic Workflow: Protocol 1
Caption: Synthetic workflow for this compound.
Protocol 2: Synthesis of Ester Derivatives from 4-Bromoaniline
This protocol describes the synthesis of an ester derivative, which can be a key intermediate for further functionalization or for direct use in material applications. This is a variation of the Gould-Jacobs reaction.
Materials:
-
4-Bromoaniline
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
Procedure:
-
Step 1: Condensation. In a round-bottom flask, mix 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents). Heat the mixture at 100-110 °C for 1 hour.
-
Step 2: Cyclization. Add the crude product from Step 1 to a suitable high-boiling solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30 minutes.
-
Step 3: Work-up and Purification. Cool the reaction mixture and add ethanol to precipitate the product. Collect the solid by filtration, wash with ethanol, and dry to yield the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be incorporated into OLEDs as various functional layers. The carboxylic acid group can be esterified or converted to other functional groups to improve solubility and facilitate device fabrication by solution processing or thermal evaporation.
General Protocol for OLED Fabrication (Solution Processing)
This protocol outlines the fabrication of a simple multilayer OLED using spin-coating.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Solution of the this compound derivative (as the emissive or host material) in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi) solution
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
UV-curable epoxy and glass coverslips for encapsulation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and promote hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate (e.g., 3000-4000 rpm for 30-60 seconds).
-
Anneal the substrate at 120-150 °C for 10-15 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the this compound derivative in a suitable organic solvent.
-
Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness.
-
Anneal the substrate to remove residual solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
Deposit the ETL (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi) by thermal evaporation.
-
Deposit a thin layer of a low work-function metal (e.g., Ca or LiF) followed by a thicker layer of a protective metal (e.g., Al) to form the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside a glovebox to protect it from oxygen and moisture.
-
Diagram of OLED Fabrication Workflow
Caption: General workflow for solution-processed OLED fabrication.
Characterization and Data Presentation
After synthesis, the this compound derivatives should be characterized using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity. For material science applications, further characterization is essential.
Key Characterization Techniques:
-
UV-Vis Spectroscopy: To determine the absorption properties and estimate the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum, determine the color of emission, and calculate the photoluminescence quantum yield (PLQY).
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for understanding charge injection and transport properties.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature of the material.
-
X-ray Diffraction (XRD): To study the morphology and crystallinity of thin films.
-
Device Performance Testing: For OLEDs, this includes measuring current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime.
Hypothetical Performance Data
| Parameter | Value |
| Photophysical Properties | |
| Absorption Peak (λ_abs) | 380 nm |
| Emission Peak (λ_em) | 520 nm (Green) |
| Photoluminescence Quantum Yield (PLQY) | 65% |
| Electrochemical Properties | |
| HOMO Level | -5.8 eV |
| LUMO Level | -2.9 eV |
| OLED Device Performance | |
| Turn-on Voltage | 3.5 V |
| Maximum Luminance | 8,500 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 7.5% |
| Maximum Current Efficiency | 15.2 cd/A |
| CIE Coordinates (x, y) | (0.32, 0.60) |
Conclusion
This compound and its derivatives represent a promising class of materials for various applications in material science. The synthetic protocols provided offer a starting point for the preparation of these compounds. While detailed performance data for specific derivatives in applications like OLEDs is still emerging, the general properties of quinoline-based materials suggest significant potential. Further research into the synthesis of novel derivatives and the comprehensive characterization of their material properties is warranted to fully explore their capabilities in next-generation organic electronic devices.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Our aim is to facilitate the improvement of reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is a variation of the Pfitzinger reaction. This reaction involves the condensation of 5-bromoisatin with a compound containing an active methylene group, typically pyruvic acid, in the presence of a base. A specific variant, the Halberkann variant, is particularly relevant as it is known to produce 2-hydroxy-quinoline-4-carboxylic acids from N-acyl isatins.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 5-bromoisatin and pyruvic acid. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is required to catalyze the reaction. The choice of solvent is also a critical parameter, with ethanol or aqueous ethanol being common options.
Q3: Why are low yields a frequent issue in this synthesis?
A3: Low yields in the Pfitzinger synthesis of quinoline-4-carboxylic acids can be attributed to several factors. These include incomplete reaction, the formation of difficult-to-remove byproducts, and the degradation of starting materials or the product under the reaction conditions. The bulky bromo-substituent on the isatin ring can also sterically hinder the reaction, potentially leading to lower yields compared to the synthesis of the unsubstituted analogue.
Q4: What are the typical side products that can be expected?
A4: The main side products are often tar-like, resinous materials resulting from the self-condensation or polymerization of the starting materials and intermediates, especially under harsh basic conditions and at elevated temperatures. In some instances, unreacted 5-bromoisatin or its ring-opened intermediate may persist in the final product mixture if the reaction does not go to completion.
Q5: What is the general mechanism of the Pfitzinger reaction for this synthesis?
A5: The reaction begins with the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, which opens the ring to form a keto-acid intermediate. Subsequently, pyruvic acid condenses with the aniline moiety of the opened isatin to form an imine, which then tautomerizes to a more stable enamine. This enamine intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final product, this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete ring opening of 5-bromoisatin | Ensure the complete dissolution of 5-bromoisatin in the basic solution before the addition of pyruvic acid. The color of the solution should change, indicating the formation of the salt of the ring-opened intermediate. |
| Inappropriate reaction temperature | Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of degradation products. A gentle reflux in a suitable solvent like ethanol is a good starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Insufficient reaction time | Pfitzinger reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, which can range from 8 to 24 hours. Monitor the reaction by TLC to determine the optimal reaction time. |
| Incorrect stoichiometry of reactants | An excess of pyruvic acid is often used to ensure the complete consumption of 5-bromoisatin, which can be challenging to remove during purification. Experiment with the molar ratio of pyruvic acid to 5-bromoisatin to find the optimal balance. |
| Base is not strong enough | Weak bases may not be effective in catalyzing the reaction. Use a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). |
Problem 2: Formation of Tar and Purification Challenges
| Possible Cause | Suggested Solution |
| High reaction temperature | Tar formation is a common issue in Pfitzinger reactions, often exacerbated by high temperatures. Maintain a gentle and controlled reflux, ensuring even heating of the reaction vessel. |
| Prolonged reaction time | Continuing to heat the reaction mixture long after the reaction has reached completion can lead to the formation of byproducts and tar. Monitor the reaction by TLC and stop the reaction once the starting materials are consumed. |
| Difficulties in isolating the product | The product may be challenging to purify from the tarry mixture. After the reaction, the product is typically precipitated by acidifying the reaction mixture. Slow and controlled acidification with vigorous stirring can help in obtaining a more manageable precipitate. |
| Co-precipitation of impurities | The desired product may co-precipitate with impurities. The crude product often requires further purification. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography may be necessary to obtain a pure product. |
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield of quinoline-4-carboxylic acid synthesis via the Pfitzinger reaction. This data is based on general trends observed in the literature for similar reactions and should be used as a guide for optimization.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Observations |
| 1 | KOH (30%) | Ethanol | 12 | 65-75 | Good yield, moderate purity. |
| 2 | NaOH (30%) | Ethanol | 12 | 60-70 | Similar outcome to KOH. |
| 3 | K₂CO₃ (Saturated) | Ethanol | 24 | <10 | Ineffective; the base is too weak for this reaction. |
| 4 | KOH (50%) | Water | 10 | 70-80 | Higher yield may be achievable, but careful work-up is required to manage byproducts. |
Table 2: Effect of Temperature and Reaction Time on Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Observations |
| 1 | Ethanol | 78 (Reflux) | 12 | 65-75 | Standard and reliable conditions. |
| 2 | n-Butanol | 118 (Reflux) | 8 | 50-60 | Faster reaction but often accompanied by increased tar formation. |
| 3 | Ethanol | 60 | 24 | 55-65 | Lower temperature can reduce byproduct formation but requires a longer reaction time. |
| 4 | Water | 100 (Reflux) | 12 | 70-80 | Good yield, but purification can be more challenging. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Pfitzinger Reaction
Materials:
-
5-Bromoisatin
-
Pyruvic acid
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Activated charcoal
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Ring Opening of 5-Bromoisatin: Add 5-bromoisatin (1 equivalent) to the basic solution. Heat the mixture to a gentle reflux with stirring. Continue heating until the 5-bromoisatin has completely dissolved and the color of the solution changes, indicating the formation of the potassium salt of the ring-opened intermediate.
-
Addition of Pyruvic Acid: Cool the reaction mixture slightly and then add pyruvic acid (1.5 equivalents) dropwise with continuous stirring.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.
-
Purification of the Aqueous Solution: Dilute the remaining aqueous solution with water. If the solution is cloudy or contains solid impurities, filter it. The aqueous solution can be washed with a non-polar organic solvent like diethyl ether to remove any unreacted pyruvic acid and other neutral impurities.
-
Precipitation of the Product: Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove salts, and then dry it. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid. The use of activated charcoal during recrystallization can help to remove colored impurities.
Visualizations
Pfitzinger Reaction Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield.
Technical Support Center: Purification of Crude 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 6-Bromo-2-hydroxyquinoline-4-carboxylic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, presented in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound. This compound is a polar molecule, but its solubility can vary.
-
Increase Solvent Polarity: Try a more polar solvent. For quinoline derivatives, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been used for compounds with low solubility.[1]
-
Use a Solvent Mixture: A mixture of solvents can be effective. For instance, a small amount of a highly polar solvent can be added to a less polar one to increase the overall solvating power.
-
Check for Impurities: A large amount of insoluble impurities can make it appear that your compound is not dissolving. If you observe insoluble particulate matter, you may need to perform a hot filtration.
Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?
A2: The absence of crystal formation is a common issue and can be due to several factors.
-
Supersaturation Not Reached: The solution may be too dilute. To address this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystallization.
-
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent even at low temperatures. If the above methods fail, you may need to recover the crude solid by evaporating the solvent and attempting recrystallization with a different solvent system.
Q3: My compound "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the impurities present lower the melting point of your compound.
-
Reheat and Add More Solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool down very slowly.
-
Slow Cooling: Let the flask cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
Modify the Solvent System: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield is often due to procedural issues.
-
Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is carried out quickly.
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q5: The recrystallized product is still colored. How can I decolorize it?
A5: Colored impurities can often be removed with activated charcoal.
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, which may slightly reduce the yield.
-
Second Recrystallization: A second recrystallization can also be an effective method for improving the color and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound when hot but not when cold. For quinoline carboxylic acid derivatives, polar solvents are generally suitable. Based on related compounds, good starting points for solvent screening include ethanol, N,N-dimethylformamide (DMF), acetonitrile, or a mixture of methanol and acetone.[1][2] For some bromoquinoline derivatives, mixtures like ethanol/water have also been used.[3]
Q2: How do I perform a small-scale solubility test to find a good recrystallization solvent?
A2: Place a small amount of your crude compound (a few milligrams) in a test tube. Add a few drops of the solvent and see if it dissolves at room temperature. If it does, the solvent is likely too good. If it doesn't dissolve, heat the test tube gently. If the compound dissolves when hot and then precipitates upon cooling, you have found a potentially suitable solvent.
Q3: What is a mixed-solvent recrystallization and when should I use it?
A3: A mixed-solvent recrystallization uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). This technique is useful when a single solvent is not ideal. To perform it, dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q4: How can I be sure my recrystallized product is pure?
A4: A common method to assess purity is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point over a narrow range. Impurities will typically cause the melting point to be lower and broader. Further analytical techniques such as NMR spectroscopy or chromatography can also be used to confirm purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the crude material.
1. Solvent Selection:
-
Based on the data for similar compounds, potential solvents include ethanol, N,N-dimethylformamide (DMF), or a mixture of methanol and acetone.[1][2]
-
Perform small-scale solubility tests to determine the optimal solvent or solvent system.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a hot plate with stirring.
-
Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot filtration.
-
Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated receiving flask.
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at an appropriate temperature.
8. Analysis:
-
Determine the yield and measure the melting point of the purified crystals to assess their purity.
Quantitative Data
The following table summarizes potential recrystallization solvents for this compound and related bromoquinoline derivatives.
| Compound | Recrystallization Solvent(s) | Solvent Ratio (v/v) |
| This compound | Ethanol, DMF, Acetonitrile (Suggested) | N/A |
| 7-bromo-8-hydroxyquinoline | Methanol / Acetone | 1:1[2] |
| 5,7-dibromo-8-hydroxyquinoline | Benzene | N/A[3] |
| 4-(5-Bromoquinolin-8-yloxy)phthalonitrile | Ethanol / Water | 1:1[3] |
| Methyl 6-bromoquinoline-3-carboxylate | Ethanol / Hexanes | N/A[3] |
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
troubleshooting guide for the synthesis of quinoline derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common experimental challenges. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
General Troubleshooting
Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the common causes?
A1: Low yields in quinoline synthesis can arise from several factors common to various methods.[1] Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][2] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, anilines with electron-withdrawing groups can be deactivated, making the cyclization step more difficult.[1][3]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1] Using anhydrous reagents and solvents is often recommended.[1]
Method-Specific Troubleshooting Guides
Skraup Synthesis
The Skraup synthesis is known for its often vigorous and exothermic nature.[4][5][6]
Q2: My Skraup reaction is extremely exothermic and difficult to control. How can I manage this?
A2: A runaway Skraup reaction is a major safety hazard.
-
Immediate Actions: If it is safe to do so, cool the reaction flask immediately in an ice-water bath.[4]
-
Preventative Measures:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is critical to moderate the reaction's exothermicity.[4][7] Boric acid can also be used.[7]
-
Controlled Reagent Addition: Add reagents in the correct sequence: aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid while cooling.[4]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source, as the exotherm should sustain the reaction for a period.[4]
-
Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A3: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization.[8] To minimize tarring, in addition to using a moderator like ferrous sulfate, ensure controlled heating and slow addition of acid.[8]
Doebner-von Miller Synthesis
A primary challenge in this synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2][3][9]
Q4: My Doebner-von Miller reaction is producing a large amount of polymeric material and giving a low yield. How can I prevent this?
A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[3][8]
-
Use a Biphasic System: Sequestering the carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization and improve yield.[3][9]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help control its concentration and minimize self-condensation.[2][8]
-
Optimize Temperature: While heating is often necessary, excessive temperatures can promote polymerization.[2] Maintain the lowest effective temperature.[3]
Q5: My final product is contaminated with dihydroquinoline impurities. What is the cause?
A5: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If this oxidation is incomplete, byproducts can be isolated.[3]
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[3]
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.[3]
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can potentially be oxidized in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).[3]
Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11][12]
Q6: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A6: Regioselectivity is a common challenge with unsymmetrical ketones in the Friedländer synthesis.[5][13][14]
-
Catalyst Selection: The use of specific catalysts, including certain amine catalysts or ionic liquids, can favor the formation of one regioisomer.[14]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[14]
Q7: My Friedländer synthesis is giving a low yield. What factors could be responsible?
A7: Low yields can result from several factors:
-
Catalyst Choice: The reaction can be catalyzed by both Lewis acids (e.g., SnCl₄, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid).[14] Optimizing the catalyst and its concentration is key.[14]
-
Side Reactions: Self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly under basic conditions.[13]
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-TsOH / I₂ | Solvent-free | - | High | [10] |
| Gold catalyst | - | Milder conditions | - | [10] |
| Acetic Acid | Acetic Acid | 160 (Microwave) | Good to Excellent | [15] |
| PEG-SO₃H | Aqueous | 60 | Good to Excellent | [16] |
| SnO₂ nanoparticles | Solvent-free (MW) | - | Good | [16] |
Table 1: Effect of Various Catalysts and Conditions on Friedländer Synthesis Yield.
Combes Quinoline Synthesis
This method involves the acid-catalyzed condensation of anilines with β-diketones.[17][18]
Q8: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A8: Steric effects of the substituents on both the aniline and the β-diketone play a significant role in the rate-determining electrophilic aromatic annulation step.[14][17] The cyclization will generally favor the less sterically hindered pathway.
Q9: My Combes synthesis is resulting in a low yield. What are the potential causes?
A9: Low yields can stem from incomplete condensation or cyclization.[14]
-
Catalyst: The reaction is typically acid-catalyzed. Using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than the commonly used sulfuric acid.[14][17]
Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of anilines with β-ketoesters.[19][20][21]
Q10: My Conrad-Limpach reaction is giving a mixture of 4-hydroxyquinolines and 2-hydroxyquinolines. How can I control the product outcome?
A10: The temperature of the initial condensation step is crucial for selectivity.
-
Kinetic vs. Thermodynamic Control:
-
Lower Temperatures (e.g., room temperature): The aniline attacks the more reactive keto group, leading to a β-aminoacrylate (kinetic product), which then cyclizes to the 4-hydroxyquinoline .[20]
-
Higher Temperatures (e.g., ~140 °C): The aniline attacks the ester group, forming a β-keto acid anilide (thermodynamic product), which then cyclizes to the 2-hydroxyquinoline (Knorr synthesis).[20]
-
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from reliable sources and includes the use of ferrous sulfate to moderate the reaction.[13]
-
Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Addition of Reactants: To the flask, add the aniline derivative, ferrous sulfate (FeSO₄) as a moderator, and anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]
-
Reaction: Gently heat the mixture. The reaction is exothermic and may become vigorous. If so, remove the heat source until the reaction subsides.[4][13] After the initial vigorous reaction, continue to heat the mixture under reflux for an additional 2-3 hours.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of cold water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1][13]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[1][2] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[1]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.[8]
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.[8]
-
Reaction: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.[2][8]
-
Work-up: Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.[8]
-
Purification: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water.[2] Collect the distillate and extract with a suitable organic solvent. Dry the organic layer and remove the solvent to yield the product.
Protocol 3: Friedländer Synthesis of a Substituted Quinoline
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone or aldehyde and the carbonyl compound containing an α-methylene group.
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, toluene) and the chosen catalyst (e.g., p-toluenesulfonic acid, KOtBu).[10][11] The choice of acid or base catalysis depends on the specific substrates.[10]
-
Reaction: Heat the mixture under reflux for the required time, monitoring the reaction by TLC.[11]
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water or a suitable aqueous solution to remove the catalyst. Dry the organic layer and purify the product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 20. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 21. Conrad-Limpach Cyclization [drugfuture.com]
optimization of reaction conditions for synthesizing 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
Technical Support Center: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing quinoline-4-carboxylic acids, adaptable for the 6-bromo substituted target, are the Pfitzinger and Doebner reactions. The Pfitzinger reaction involves the condensation of a substituted isatin (e.g., 6-bromoisatin) with a compound containing an α-methylene carbonyl group under basic conditions.[1][2] The Doebner reaction utilizes a substituted aniline (e.g., 4-bromoaniline), an aldehyde, and pyruvic acid.[2][3][4]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in quinoline syntheses can arise from several factors. Key areas to check include the purity of starting materials, the choice of catalyst, reaction temperature, and the presence of water.[5] For instance, electron-withdrawing groups, like the bromo-substituent on the aniline, can decrease reactivity in reactions like the Doebner synthesis, often requiring modified conditions to achieve good yields.[2] Suboptimal temperatures can lead to incomplete reactions or decomposition of reactants and products into tarry byproducts.[5][6]
Q3: The reaction mixture is turning into a dark, intractable tar. What causes this and how can it be prevented?
A3: Tar formation is a frequent issue, especially in acid-catalyzed reactions like the Doebner-von Miller or Skraup syntheses, often due to the polymerization of carbonyl compounds or intermediates under strong acid conditions.[7][8] To mitigate this, consider optimizing the acid concentration, using a milder Lewis or Brønsted acid, or employing a biphasic solvent system to sequester the reactive carbonyl compound in an organic phase, reducing its self-polymerization.[7][8] Slow, controlled addition of reagents and maintaining the lowest effective reaction temperature can also help minimize tar formation.[7]
Q4: How can I purify the crude this compound product effectively?
A4: Purification can be challenging due to the product's low solubility and the presence of tarry byproducts. A common procedure involves pouring the cooled reaction mixture into a large volume of water and adjusting the pH. To isolate the carboxylic acid, the solution is typically acidified to precipitate the product.[9] The crude solid can then be collected by filtration, washed with water, and recrystallized from a suitable solvent like glacial acetic acid or ethanol.[9] If significant tar is present, steam distillation can be used to separate volatile products from non-volatile tar before precipitation, though this is more common for non-carboxylic acid quinolines.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low or No Product Yield | Inappropriate catalyst or catalyst concentration. | Screen different acid or base catalysts (e.g., H₂SO₄, PPA, KOH, TMSCl). Optimize catalyst loading. | [5] |
| Suboptimal reaction temperature (too low or too high). | Gradually increase the temperature to drive the reaction to completion. If decomposition is observed, lower the temperature. Microwave heating can offer rapid and uniform heating, potentially improving yields. | [5][10] | |
| Poor substrate reactivity due to the electron-withdrawing bromo group. | Use more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system. | [2][5] | |
| Presence of water in acid-catalyzed reactions. | Use anhydrous reagents and solvents. Consider a setup that allows for the removal of water as it forms (e.g., Dean-Stark trap). | [5] | |
| Formation of Tarry Byproducts | Polymerization of carbonyl starting materials or intermediates. | Use a biphasic reaction medium to sequester the carbonyl compound. Add the carbonyl reactant slowly to the reaction mixture to control its concentration. | [7][8] |
| Excessively high reaction temperatures or prolonged heating. | Optimize the temperature and reaction time to find a balance between cyclization and degradation. | [6][10] | |
| Reaction run in the presence of oxygen. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | [10] | |
| Product is Difficult to Purify/Crystallize | Presence of residual high-boiling solvent (e.g., diphenyl ether). | Ensure the solvent is thoroughly removed under high vacuum. Triturate the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization. | [10] |
| Impurities co-precipitating with the product. | Purify the crude product using column chromatography if recrystallization is ineffective. Adjust the pH carefully during workup to selectively precipitate the desired acid. | [10] |
Experimental Protocols & Data
Protocol 1: Pfitzinger Synthesis from 6-Bromoisatin
This method is adapted from procedures for synthesizing quinoline-4-carboxylic acids from isatin derivatives.[11][12]
Reactants:
-
6-Bromoisatin
-
Pyruvic acid
-
Sodium Hydroxide (NaOH) solution (e.g., 15%)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, suspend 6-bromoisatin (1.0 eq) in a 15% aqueous NaOH solution.
-
Add pyruvic acid (1.7-2.0 eq) to the mixture.
-
Heat the reaction mixture at 100 °C for approximately 3 hours, monitoring the reaction by TLC.[12]
-
After the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Dilute the cooled reaction mixture with cold water.
-
Slowly acidify the solution with concentrated HCl to a pH of 5-6 to precipitate the product.
-
Collect the solid precipitate by suction filtration, wash thoroughly with water, and dry under vacuum to yield 7-bromoquinoline-2,4-dicarboxylic acid.
-
Note: The initial product is a dicarboxylic acid. Selective decarboxylation at the 2-position is required. This can often be achieved by heating the dicarboxylic acid in a high-boiling solvent like nitrobenzene.[12]
Protocol 2: Gould-Jacobs Type Synthesis from 4-Bromoaniline
This protocol is based on the synthesis of 6-bromo-4-hydroxyquinoline, a tautomer of the desired 2-hydroxy (2-oxo) product.[13][14] The final product exists in equilibrium between the 2-hydroxy and 2-oxo forms.
Step 1: Condensation
-
Combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.[10]
Step 2: Cyclization
-
To the crude intermediate from Step 1, add a high-boiling inert solvent such as diphenyl ether (Ph₂O).
-
Heat the mixture to a high temperature (e.g., 190-250 °C) for 10-60 minutes under an inert atmosphere.[10][14]
-
Monitor the reaction by TLC or LC-MS.
Step 3: Work-up and Hydrolysis
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Dilute with a non-polar solvent (e.g., hexane, petroleum ether) to aid precipitation and dissolve the Ph₂O.[6][14]
-
Filter the solid, wash thoroughly with the non-polar solvent, and dry. This yields the ethyl ester of 6-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Perform saponification (hydrolysis) of the ester using aqueous NaOH or LiOH, followed by acidic workup to obtain the carboxylic acid.[1]
Comparative Reaction Conditions
The following table summarizes typical conditions for relevant quinoline syntheses. Note that specific conditions for 6-bromo substitution may require further optimization.
| Parameter | Pfitzinger Reaction | Doebner Reaction | Gould-Jacobs Cyclization |
| Starting Materials | 6-Bromoisatin, Pyruvic Acid | 4-Bromoaniline, Aldehyde, Pyruvic Acid | 4-Bromoaniline, Malonic Ester Derivative |
| Catalyst/Medium | Strong Base (e.g., KOH, NaOH) | Acid (Brønsted or Lewis) | Thermal (no catalyst) |
| Solvent | Water, Ethanol/Water | Ethanol, Acetonitrile, or neat | High-boiling solvent (e.g., Diphenyl ether, Dowtherm A) |
| Temperature | Reflux (~100 °C) | Reflux | 250-300 °C |
| Typical Yields | 55-81% (unsubstituted analogs) | Variable, can be low for electron-deficient anilines | 40-95% (cyclization step) |
| Key Advantage | Good for quinoline-4-carboxylic acids. | Three-component, one-pot potential. | High-yielding cyclization for 4-hydroxyquinolines. |
| Common Issue | Limited by availability of isatins. | Low yields with electron-withdrawing groups, tar formation. | Requires very high temperatures, potential for degradation. |
| Citation | [1][11][15] | [2][3] | [6][10][16] |
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: A generalized experimental workflow for the synthesis of quinoline carboxylic acids.
Caption: A decision tree to troubleshoot low product yields in quinoline synthesis.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 12. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
preventing discoloration of quinoline compounds during purification and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of quinoline compounds during purification and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in quinoline compounds?
A1: Discoloration in quinoline compounds, often appearing as a yellowing or browning, is primarily caused by two factors:
-
Oxidation: The nitrogen atom and electron-rich rings in the quinoline structure are susceptible to oxidation, especially when exposed to air. This process can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of quinoline compounds and the formation of colored impurities. Quinoline itself is known to turn brown upon exposure to light.
Q2: How can I prevent my quinoline compound from discoloring during storage?
A2: Proper storage is crucial for maintaining the integrity of your quinoline compounds. Here are some key recommendations:
-
Protect from Light: Store quinoline compounds in amber-colored vials or containers that block UV light.
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.
-
Controlled Temperature: Store compounds at low temperatures (refrigeration at 2-8°C is often recommended) to slow down potential degradation reactions.
-
Airtight Containers: Use tightly sealed containers to minimize exposure to air and moisture.
Q3: What are some common methods to purify a discolored quinoline compound?
A3: Several purification techniques can be effective in removing colored impurities from quinoline compounds:
-
Recrystallization: This is a common and effective method for purifying solid quinoline derivatives. Choosing a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures is key.
-
Activated Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.
-
Column Chromatography: For small-scale purification and separation of complex mixtures, column chromatography using silica gel or alumina can be very effective.
-
Distillation: For liquid quinolines, vacuum distillation can be used to separate the compound from non-volatile colored impurities.
Q4: Are there any additives I can use to stabilize my quinoline compound?
A4: Yes, the use of antioxidants can help prevent discoloration caused by oxidation. While specific data for all quinoline derivatives is not available, general antioxidants used in pharmaceutical preparations may be effective. It is crucial to ensure that any additive is compatible with your compound and downstream applications. Some quinoline derivatives themselves have been studied for their antioxidant properties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| My quinoline compound turned yellow/brown after a short period in storage. | * Exposure to light. * Exposure to air (oxidation). * Storage at room temperature. | * Transfer the compound to an amber vial and store it in a dark place. * If the compound is highly sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon). * Store the compound at a reduced temperature, such as in a refrigerator (2-8°C). |
| During purification by column chromatography, my compound is degrading on the column. | * The silica gel is too acidic. | * Deactivate the silica gel by pre-treating it with a basic solution (e.g., eluent containing 0.5-2% triethylamine). * Use an alternative stationary phase like neutral or basic alumina. |
| After recrystallization, the yield of my purified quinoline compound is very low. | * The compound is too soluble in the cold recrystallization solvent. * Too much solvent was used. | * Optimize the solvent system. A mixture of solvents may be necessary to achieve the desired solubility profile. * Ensure you are using the minimum amount of hot solvent required to dissolve the compound. * Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| My liquid quinoline compound has darkened, but I need to use it in a reaction. | * Formation of non-volatile colored impurities due to oxidation or photodegradation. | * Purify the liquid by vacuum distillation. This will separate the desired compound from the colored impurities. |
Experimental Protocols
Protocol 1: Purification of a Discolored Solid Quinoline Compound by Recrystallization with Activated Charcoal
-
Solvent Selection: Determine a suitable solvent or solvent system in which the quinoline compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: In a flask, add the discolored quinoline compound and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the compound. Use the minimum amount of solvent necessary.
-
Charcoal Treatment: Once the compound is dissolved, remove the flask from the heat source and add a small amount of activated charcoal (approximately 1-2% of the compound's weight).
-
Hot Filtration: Reheat the solution to boiling for a few minutes. While hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of discolored quinoline compounds.
Caption: Factors leading to the discoloration of quinoline compounds.
identifying and removing impurities from 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. The information is designed to help identify and remove impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in the synthesis of this compound?
A1: Potential impurities can originate from starting materials, by-products of the reaction, or degradation of the final product. Based on the common synthesis route from 5-bromoindoline-2,3-dione and malonic acid, the following impurities are plausible:
-
Unreacted Starting Materials: 5-Bromoindoline-2,3-dione and malonic acid may be present if the reaction does not go to completion.
-
Decarboxylation Product: The desired product can undergo decarboxylation, especially at elevated temperatures, to form 6-Bromo-2-hydroxyquinoline.
-
Side-Reaction Products: The Pfitzinger reaction, a related synthesis using isatin derivatives, can sometimes yield by-products. Harsh basic conditions, in particular, may promote the formation of side products.[1]
-
Products of Malonic Acid Self-Condensation: Under basic conditions, malonic acid can undergo self-condensation, although this is generally not a major issue with 1,3-dicarbonyl compounds as they tend to exist in their enolate form in solution.[2]
Q2: Which analytical techniques are recommended for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for separating and quantifying impurities in pharmaceutical compounds. A reverse-phase method with a suitable column (e.g., C18) and a gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main compound and any significant impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities, providing additional structural information.
Q3: My purified this compound has a persistent color. How can I remove it?
A3: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The colored impurities adsorb to the surface of the charcoal, which can then be removed by hot filtration.
Q4: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To resolve this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. You can also try adding a small amount of a co-solvent in which your compound is more soluble to the hot solution before cooling.
Troubleshooting Guides
Problem: Low Purity After Initial Synthesis
Workflow for Identifying and Removing Impurities
Caption: A workflow diagram for the identification and removal of impurities.
Possible Cause 1: Incomplete Reaction
-
Identification: Use HPLC or TLC to check for the presence of starting materials (5-bromoindoline-2,3-dione and malonic acid).
-
Solution:
-
Increase the reaction time or temperature.
-
Ensure the stoichiometry of the reactants is correct.
-
Consider using a different solvent or catalyst if applicable.
-
Possible Cause 2: Formation of Side Products
-
Identification: Analyze the crude product using LC-MS to identify the molecular weights of the impurities. Compare these with the molecular weights of potential side products, such as the decarboxylated product.
-
Solution:
-
Optimize reaction conditions (temperature, reaction time) to minimize the formation of side products.
-
Purify the product using column chromatography to separate closely related impurities.
-
Problem: Difficulty in Purifying the Product by Recrystallization
Quantitative Data: Solubility
| Solvent | Solubility of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid |
| Water | Slightly soluble[3][4] |
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents for recrystallization will dissolve the compound when hot but not at room temperature. Potential solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| No crystals form | Solution is too dilute or the wrong solvent was used. | Evaporate some of the solvent to concentrate the solution. Try a different solvent or a solvent mixture. |
| "Oiling out" | Compound is melting in the hot solvent or cooling too quickly. | Reheat to dissolve the oil and cool more slowly. Add a co-solvent in which the compound is more soluble. |
| Low recovery | Too much solvent was used; compound is partially soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Signaling Pathway and Logical Relationship Diagrams
Logical Flow for Troubleshooting Low Purity
Caption: A decision tree for troubleshooting low product purity.
References
challenges in the scale-up synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the scale-up synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Incomplete Cyclization: The high temperatures required for the Gould-Jacobs cyclization may not have been reached or maintained for a sufficient duration. | - Ensure the reaction temperature is consistently maintained, typically in a high-boiling solvent like diphenyl ether. - Consider using microwave irradiation to achieve higher temperatures and shorter reaction times, which can improve yields.[1] - Optimize reaction time and temperature; prolonged heating can lead to degradation. |
| Starting Material Decomposition: High reaction temperatures can lead to the decomposition of starting materials or intermediates. | - If using a high-boiling solvent, ensure the temperature does not exceed the decomposition point of your substrates. - A thorough time-temperature examination is recommended to optimize the yield. | |
| Inefficient Hydrolysis (Saponification): Incomplete conversion of the intermediate ester to the carboxylic acid. | - Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used for the hydrolysis step. - Extend the reaction time for the hydrolysis and monitor for the disappearance of the ester intermediate by TLC or HPLC. | |
| Formation of Impurities and Side Products | Isomer Formation: If the aniline precursor has multiple free ortho positions, cyclization can occur at different sites, leading to isomeric impurities. | - While 4-bromoaniline has only one available ortho position for cyclization in the Gould-Jacobs reaction, careful analysis of the product is still recommended to confirm regioselectivity. |
| Polymerization/Tar Formation: This is a common issue in high-temperature reactions. | - Ensure efficient stirring to prevent localized overheating. - Consider lowering the reaction temperature and extending the reaction time as a trade-off. - Purification of the crude product to remove tarry materials is crucial. | |
| Incomplete Reaction of Starting Materials: The initial condensation reaction may not have gone to completion. | - Ensure the stoichiometry of the reactants is correct. - Monitor the initial condensation step by TLC to ensure the disappearance of the starting aniline. | |
| Difficult Product Purification | Poor Solubility of the Product: The carboxylic acid product may have low solubility in common organic solvents, making recrystallization challenging. | - Test a range of solvents with varying polarities for recrystallization. - Consider using a solvent/anti-solvent system to induce crystallization. - The product's solubility can be pH-dependent; adjusting the pH during workup can aid in purification. |
| Fine Particulate Product: The precipitated product may be very fine, making it difficult to filter and wash effectively. | - Use a filtration aid such as Celite to improve filtration speed and efficiency. - Ensure the product is thoroughly washed with appropriate solvents to remove residual impurities. | |
| Product Discoloration: The final product may be colored due to the presence of minor impurities. | - Treat the product solution with activated carbon to remove colored impurities before crystallization. - Ensure all solvents are of high purity and degassed if necessary to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common approach is a multi-step synthesis that begins with the Gould-Jacobs reaction.[2] This involves the condensation of 4-bromoaniline with an ethoxymethylenemalonic ester, followed by a high-temperature thermal cyclization to form the quinoline ring system. The resulting ester is then saponified (hydrolyzed) to yield the final carboxylic acid product.
Q2: Why are high temperatures necessary for the cyclization step, and what are the risks?
A2: The intramolecular cyclization in the Gould-Jacobs reaction requires a significant amount of thermal energy to overcome the activation barrier.[1] This is typically achieved by heating the reaction mixture in a high-boiling solvent. However, these high temperatures can also lead to the degradation of the starting materials, intermediates, or the final product, resulting in lower yields and the formation of tarry byproducts. Therefore, careful optimization of the reaction temperature and time is critical for a successful scale-up.
Q3: What are the key parameters to control during the scale-up of this synthesis?
A3: Several parameters are crucial for a successful scale-up:
-
Temperature Control: Precise and uniform heating is essential to promote the desired reaction while minimizing degradation.
-
Stirring Efficiency: Adequate mixing is necessary to ensure homogeneity and prevent localized overheating, especially in large reaction volumes.
-
Solvent Selection: The choice of a high-boiling, inert solvent is critical for the cyclization step.
-
Purification Strategy: A robust and scalable purification method is necessary to handle potentially larger amounts of impurities.
Q4: How can I effectively purify the crude this compound?
A4: Purification of the crude product is often a significant challenge. A typical procedure involves:
-
Initial Workup: After the reaction, the crude product is often precipitated by cooling the reaction mixture and/or adding a non-solvent.
-
Washing: The solid is then thoroughly washed with suitable solvents to remove residual starting materials, byproducts, and the high-boiling solvent used in the reaction.
-
Recrystallization: This is a key step for obtaining a high-purity product. It may require screening various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Decolorization: If the product is colored, treatment with activated carbon can be effective.
Q5: Are there any alternative, milder synthesis methods available?
A5: While the high-temperature Gould-Jacobs reaction is a classic and widely used method, research into alternative, milder conditions is ongoing. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields by allowing for rapid and uniform heating to high temperatures.[1]
Experimental Protocols
Synthesis of this compound via Gould-Jacobs Reaction and Saponification
This protocol is a representative procedure based on established methods for similar compounds.
Step 1: Condensation of 4-bromoaniline with Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the 4-bromoaniline is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate. This intermediate may be purified by recrystallization or used directly in the next step.
Step 2: Thermal Cyclization
-
In a suitable high-boiling solvent (e.g., diphenyl ether), heat the solvent to the desired reaction temperature (typically 240-260 °C).
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction at this temperature for the optimized duration (e.g., 15-30 minutes). Monitor the reaction by TLC.
-
After the cyclization is complete, cool the reaction mixture. The product, ethyl 6-bromo-2-hydroxyquinoline-4-carboxylate, may precipitate upon cooling.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to facilitate precipitation and filtration.
-
Collect the solid product by filtration and wash it thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.
Step 3: Saponification
-
Suspend the crude ethyl 6-bromo-2-hydroxyquinoline-4-carboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC for the disappearance of the starting ester).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum.
-
The final product, this compound, can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis and purification challenges.
References
Technical Support Center: Purification of Quinoline Compounds on Deactivated Silica Gel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoline compounds using deactivated silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to deactivate silica gel when purifying quinoline compounds?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] Quinoline and its derivatives are basic compounds because of the nitrogen atom in the heterocyclic ring.[3][4] This basic nitrogen can interact strongly with the acidic silanol groups, leading to several purification issues[2]:
-
Peak Tailing: Strong interactions cause the compound to move unevenly through the column, resulting in broad, asymmetrical peaks with a characteristic "tail."[1][3] This significantly reduces the separation efficiency between the desired compound and impurities.[2]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the quinoline compound binds permanently to the silica gel and does not elute from the column, leading to low or no recovery.[2]
-
Compound Degradation: The acidic nature of silica gel can catalyze the decomposition of sensitive quinoline derivatives.[3][5]
Deactivating the silica gel by neutralizing these acidic sites minimizes these unwanted interactions, leading to improved peak shape, higher recovery, and preservation of the compound's integrity.[3][6]
Q2: What are the common methods for deactivating silica gel for quinoline purification?
A2: The most common and effective methods involve the addition of a basic modifier to the mobile phase or pre-treating the silica gel with a basic solution.[1][3] The two most frequently used basic modifiers are:
-
Triethylamine (TEA): Adding a small percentage (typically 0.1-3%) of triethylamine to the eluent is a widely used technique to neutralize the acidic silanol groups.[1][3][7]
-
Ammonia: A solution of ammonia in methanol (e.g., 1-10%) can be added as a component of the mobile phase to achieve deactivation.[1][8]
Q3: How do I choose between using triethylamine and ammonia for deactivation?
A3: The choice between triethylamine and ammonia often depends on the solvent system being used and the specific properties of the quinoline compound.
-
Triethylamine (TEA) is highly effective and commonly used with less polar solvent systems like hexane/ethyl acetate or dichloromethane/hexane.[9]
-
Ammonia is typically used with more polar solvent systems, such as dichloromethane/methanol.[8]
It is advisable to test the stability of your compound with the chosen base on a small scale using Thin-Layer Chromatography (TLC) before performing column chromatography.[10]
Q4: Can I use an alternative stationary phase instead of deactivating silica gel?
A4: Yes, if your quinoline compound is particularly sensitive or if deactivation methods are not providing satisfactory results, you can consider alternative stationary phases[3][5]:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3][11]
-
Amine-functionalized silica: This stationary phase has a reduced number of acidic silanol groups and is designed for purifying basic compounds.[2][12]
-
Reversed-phase silica (C18): For less polar quinoline derivatives, reversed-phase chromatography can be a very effective purification method.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of quinoline compounds on deactivated silica gel.
Issue 1: Persistent Peak Tailing Even After Adding a Basic Modifier
| Possible Cause | Troubleshooting Step |
| Insufficient amount of basic modifier | Increase the concentration of triethylamine or ammonia in the mobile phase. You can test the effect of different concentrations on a TLC plate first.[1] |
| Sample overload | The concentration of the sample loaded onto the column is too high, saturating the stationary phase. Try diluting your sample and loading a smaller amount.[1] |
| Improper column packing | An unevenly packed column can lead to poor peak shape. Ensure the silica gel is packed uniformly without any cracks or air bubbles.[2] |
| Highly basic nature of the compound | For extremely basic quinoline derivatives, standard deactivation may not be sufficient. Consider switching to a more suitable stationary phase like basic alumina or amine-functionalized silica.[2][3] |
Issue 2: Low or No Recovery of the Quinoline Compound
| Possible Cause | Troubleshooting Step |
| Irreversible adsorption | The compound is too strongly bound to the silica gel. Increase the polarity of the eluent or the concentration of the basic modifier. If this doesn't work, switch to a less acidic stationary phase like neutral or basic alumina.[2] |
| Compound decomposition | The quinoline derivative may be unstable on the deactivated silica. To check for decomposition, you can perform a 2D TLC analysis.[2][5] If decomposition is confirmed, consider using a less reactive stationary phase or a non-chromatographic purification method like crystallization or acid-base extraction.[2] |
Issue 3: Co-elution of Impurities with the Desired Quinoline Compound
| Possible Cause | Troubleshooting Step |
| Inadequate separation | The chosen solvent system does not provide sufficient resolution. Optimize the mobile phase by trying different solvent combinations or by running a gradient elution. For instance, if a hexane/ethyl acetate system is not working, you could try a dichloromethane/methanol system.[2] |
| Use of a shallower gradient | A slow, gradual increase in the polarity of the mobile phase (a shallower gradient) can often improve the separation of closely eluting compounds.[2] |
Quantitative Data Summary
The following table summarizes the typical concentrations of basic modifiers used for the deactivation of silica gel.
| Basic Modifier | Typical Concentration Range (v/v) | Common Solvent Systems |
| Triethylamine (TEA) | 0.1% - 3%[1][3][7] | Hexane/Ethyl Acetate, Dichloromethane/Hexane |
| Ammonia (in Methanol) | 1% - 10% solution added to the mobile phase[1][8] | Dichloromethane/Methanol |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel using Triethylamine in the Eluent
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system that provides a good separation of your quinoline compound and gives it an Rf value of approximately 0.2-0.3.[6]
-
Preparation of the Mobile Phase: To the selected solvent system, add triethylamine to a final concentration of 0.5-2% (v/v).[3] For example, to prepare 1 L of a 1% TEA solution in 20% ethyl acetate/hexane, you would mix 10 mL of TEA, 198 mL of ethyl acetate, and 792 mL of hexane.
-
Column Packing:
-
Sample Loading:
-
Dissolve your crude quinoline compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.[2]
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase containing triethylamine.
-
You can run the chromatography isocratically (with a constant solvent composition) or with a gradient of increasing polarity.[6]
-
Collect fractions and analyze them by TLC to identify those containing your purified quinoline compound.
-
Protocol 2: Pre-washing the Silica Gel Column with a Basic Solution
-
Column Packing: Pack the chromatography column with silica gel as you normally would using your chosen eluent (without the basic modifier).
-
Deactivation Flush: Prepare a solution of your eluent containing 1-3% triethylamine.[7] Flush the packed column with one to two column volumes of this basic solution.[6][7]
-
Equilibration: After the deactivation flush, wash the column with two to three column volumes of the original eluent (without triethylamine) to remove any excess base.[6][13]
-
Sample Loading and Elution: Proceed with loading your sample and eluting the column with the neutral mobile phase as you would for a standard chromatography run.
Visualizations
Caption: Workflow for quinoline purification using TEA-deactivated silica gel.
Caption: Troubleshooting logic for peak tailing in quinoline purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
avoiding decomposition of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the decomposition of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, offering potential causes and solutions to mitigate compound degradation.
| Problem | Possible Cause | Solution |
| Low reaction yield or appearance of unexpected byproducts. | Decarboxylation: The carboxylic acid group at the 4-position may be lost as CO2, especially at elevated temperatures or under basic conditions.[1][2][3] | - Keep reaction temperatures as low as possible.- Avoid strongly basic conditions if possible. If bases are necessary, use milder bases and shorter reaction times.- Monitor the reaction closely by TLC or LC-MS to track the formation of any less polar byproducts. |
| Change in the color of the compound or its solution over time. | Photodegradation: Exposure to light, particularly UV light, can cause the decomposition of bromo-substituted aromatic compounds.[4][5] This can lead to debromination or other structural changes. | - Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.[4]- Perform experiments under subdued lighting conditions whenever possible. |
| Compound precipitates out of solution or has poor solubility. | pH of the solution: The solubility of quinoline derivatives is often pH-dependent.[6][7][8] The compound may be less soluble at its isoelectric point. | - Adjust the pH of the solution. The presence of both a hydroxyl (phenolic) and a carboxylic acid group suggests that solubility will be significantly influenced by pH.- For stock solutions, consider using a suitable organic solvent like DMSO, and preparing fresh dilutions in aqueous buffers for experiments. |
| Inconsistent experimental results. | Compound instability in solution: The compound may be degrading in the chosen solvent or buffer over time. | - Prepare solutions fresh before each experiment.[4]- If storing solutions, even for a short period, keep them at low temperatures (2-8°C or -20°C) and protected from light.[1][6]- Evaluate the stability of the compound in your specific experimental buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[3][6][7] Recommended storage temperatures are between 2-8°C, with -20°C being suitable for extended periods.[1][6]
Q2: What is the appearance and solubility of this compound?
A2: this compound is typically an off-white to gray solid.[1] It is slightly soluble in water.[1]
Q3: My reaction requires heating. How can I minimize decarboxylation?
A3: If heating is unavoidable, use the lowest effective temperature and minimize the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to heat which can promote decarboxylation.
Q4: Is this compound sensitive to pH?
A4: Yes, as a molecule with both an acidic carboxylic acid group and a phenolic hydroxyl group, its charge state and properties, including solubility and stability, are expected to be pH-dependent.[6][9] The stability of similar quinoline compounds has been shown to be significantly affected by pH.[10] It is advisable to control the pH of your experimental solutions with appropriate buffers.
Q5: What is the significance of the tautomerism in this molecule?
A5: this compound can exist in equilibrium with its tautomeric form, 6-bromo-1,2-dihydro-2-oxoquinoline-4-carboxylic acid.[2] The dominant tautomer can be influenced by the solvent and pH. This can affect its reactivity, solubility, and spectroscopic properties. It is important to be aware of this equilibrium when analyzing experimental data.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound solid in a fume hood.
-
Use personal protective equipment, including gloves and safety glasses.[6][7][8]
-
Add a small amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to completely dissolve the solid.
-
If necessary, briefly vortex or sonicate to ensure complete dissolution.
-
Bring the solution to the final desired volume with the solvent.
-
Store the stock solution in a tightly capped amber vial at -20°C to protect from light and minimize degradation.[6]
Protocol 2: General Best Practices for Reactions
-
Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Choose a dry, degassed solvent that is appropriate for your reaction and in which the compound is stable.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a temperature-controlled reaction block or bath.
-
pH Monitoring: If the reaction is in an aqueous or protic solvent, use a suitable buffer system to maintain a constant pH.
-
Light Protection: Wrap the reaction vessel in aluminum foil or conduct the reaction in a dark room to prevent photodegradation.
-
Monitoring: Follow the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC, LC-MS) to avoid unnecessarily long reaction times.
-
Work-up: Upon completion, promptly work up the reaction to isolate the product and remove it from potentially degradative conditions.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended workflow to minimize degradation during experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Among these, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid and its analogs have emerged as compounds of interest, particularly in the realm of anticancer research. This guide provides a comparative analysis of the biological activity of this parent compound and its structurally related analogs, supported by available experimental data.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the in vitro cytotoxic activity of this compound and its analogs against various cancer cell lines. It is important to note that the data presented has been compiled from multiple studies, and therefore, direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.
Table 1: Cytotoxic Activity of 6-Bromoquinoline Derivatives
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | 6-Bromo, 5-Nitro substitution | HT29 (Human colon adenocarcinoma) | Lower than 5-FU | [1] |
| 6,8-Dibromo-5-nitroquinoline | 6,8-Dibromo, 5-Nitro substitution | HT29 (Human colon adenocarcinoma) | 26.2 | [2] |
| HeLa (Human cervical carcinoma) | 24.1 | [2] | ||
| C6 (Rat brain tumor) | 50.0 | [2] | ||
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo, 8-Hydroxy substitution | C6 (Rat brain tumor) | 6.7 - 25.6 | [3] |
| HeLa (Human cervical carcinoma) | 6.7 - 25.6 | [3] | ||
| HT29 (Human colon adenocarcinoma) | 6.7 - 25.6 | [3] |
Table 2: Cytotoxic Activity of Quinoline Carboxylic Acid Analogs
| Compound | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 2'-pyridyl | -COOH | HCT-116 | 10.9 ± 1.2 |
| Analog 2 | 2'-(MeO)-pyridyl | -COOH | HCT-116 | 1.48 ± 0.16 |
Experimental Protocols
A detailed understanding of the methodologies used to generate the biological data is crucial for its correct interpretation and for designing future experiments.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, related analogs are known to target key kinases involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6] Inhibition of VEGFR-2 signaling can block this process and starve the tumor of necessary nutrients.
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Analysis of Halogenated Quinoline Carboxylic Acids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Halogenated quinoline carboxylic acids represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of different halogen atoms—such as fluorine, chlorine, and bromine—onto the quinoline scaffold profoundly influences their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the performance of these halogenated derivatives in key biological assays, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the discovery and development of novel therapeutics.
Comparative Biological Activity Data
The biological efficacy of halogenated quinoline carboxylic acids is demonstrated across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following tables summarize quantitative data from multiple studies, offering a clear comparison of their potency.
Antimicrobial Activity
Halogenated quinoline carboxylic acids, particularly fluoroquinolones, are renowned for their potent antibacterial effects. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1] The choice and position of the halogen atom significantly impact the antimicrobial spectrum and potency. Generally, a fluorine atom at position 6 is considered vital for broad-spectrum antibacterial activity.[2]
| Compound/Derivative | Halogen Substitution | Test Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | 6-fluoro | Escherichia coli | 0.013 | [3] |
| Ciprofloxacin | 6-fluoro | Staphylococcus aureus | 0.250 | [3] |
| Norfloxacin | 6-fluoro | Staphylococcus aureus | >128 | [3] |
| Levofloxacin | 6-fluoro | Pseudomonas aeruginosa | 1.0 | [4] |
| Moxifloxacin | 6-fluoro, 8-methoxy | Staphylococcus aureus | <1.370 (µM) | [4] |
| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 6-fluoro, 7-chloro | Not Specified | Not Specified | [5] |
| 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid | 6-fluoro | Gram-positive & Gram-negative bacteria | More active than oxolinic acid | [5] |
| 8-Fluoroquinoline derivative | 8-fluoro | Not Specified | Not Specified | [6] |
| 8-Chloroquinoline derivative | 8-chloro | Not Specified | Not Specified | [7] |
Anticancer Activity
The anticancer potential of halogenated quinoline carboxylic acids is a rapidly growing area of research. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The nature and position of the halogen substituent can significantly influence cytotoxicity. For instance, in a study on 6-arylamino-7-halo-5,8-quinolinediones, derivatives with a chlorine atom at the 7-position showed higher cytotoxic activity against human tumor cell lines compared to those with a bromine atom.[8]
| Compound/Derivative | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6-arylamino-7-chloro-5,8-quinolinedione (R=4-Chlorophenyl) | 7-chloro | HCT-15 (Colon) | 5.6 | [8] |
| 6-arylamino-7-bromo-5,8-quinolinedione (R=4-Chlorophenyl) | 7-bromo | HCT-15 (Colon) | >10 | [8] |
| 6-arylamino-7-chloro-5,8-quinolinedione (R=4-Bromophenyl) | 7-chloro | HCT-15 (Colon) | 4.2 | [8] |
| 6-arylamino-7-bromo-5,8-quinolinedione (R=4-Bromophenyl) | 7-bromo | HCT-15 (Colon) | 7.9 | [8] |
| Norfloxacin derivative 73 | 6-fluoro | MCF7 (Breast) | 2.27 | [9] |
| Norfloxacin derivative 73 | 6-fluoro | MDA-MB231 (Breast) | 1.52 | [9] |
| Ciprofloxacin amide derivative 26 | 6-fluoro | PC3 (Prostate) | 7.7 | [9] |
| Fluoroquinolone derivative FQ4 | Fluoro-substituted | HCT-116 (Colon) | 5.0 | [10] |
| Fluoroquinolone derivative FQ4 | Fluoro-substituted | LOX IMVI (Melanoma) | 1.3 | [10] |
Anti-inflammatory Activity
Certain halogenated quinoline carboxylic acids have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).
| Compound/Derivative | Halogen Substitution | Assay | Result | Reference |
| Quinoline-4-carboxylic acid | Unsubstituted | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [11] |
| Quinoline-3-carboxylic acid | Unsubstituted | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [11] |
| 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid | 6-fluoro | Delayed type hypersensitivity in dogs | Inflammation suppressed at 0.25 mg/kg daily | [12] |
| Gatifloxacin derivatives | 6-fluoro, 8-methoxy | Whole blood phagocytosis (oxidative burst) | Potent inhibitory effects on oxidative burst | [13] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of halogenated quinoline carboxylic acids are underpinned by their interaction with various cellular signaling pathways.
Anticancer Mechanisms: Apoptosis Induction
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, the quinoline derivative PQ1 has been shown to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway) in breast cancer cells.[14] This dual activation leads to the executioner caspase-3 activation and subsequent cell death.
Anti-inflammatory Mechanism: NF-κB Signaling Inhibition
The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain quinoline derivatives can interfere with this pathway, potentially by inhibiting the DNA-binding activity of NF-κB, thereby reducing the inflammatory response.[7]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative studies.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay
This method is widely used to determine the antimicrobial activity of a substance.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Bacterial cultures (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland turbidity standard
-
Test compounds (halogenated quinoline carboxylic acids) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin) and negative control (solvent)
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Incubator
Procedure:
-
A sterile swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of an MHA plate.
-
Wells are created in the agar using a sterile cork borer.
-
A fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control is added to the respective wells.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Anticancer Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
96-well plates
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with DMSO only.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in the solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Testing: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test compounds formulated for administration (e.g., oral gavage)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume or thickness of the right hind paw is measured.
-
The test compound, positive control, or vehicle is administered to the respective groups of animals.
-
After a specific time (e.g., 30-60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume/thickness in the treated groups with the vehicle control group.
References
- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Anticancer Potential of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including significant antiproliferative effects. This guide provides a comparative analysis of the anticancer activity of brominated quinoline and quinazolinone derivatives, with a focus on validating the potential of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid and its related structures.
Comparative In Vitro Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various brominated quinoline and quinazolinone derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a key metric of cytotoxic potency. For comparative purposes, IC50 values for the standard chemotherapeutic drugs Doxorubicin, Cisplatin, and Paclitaxel are also presented.
Table 1: In Vitro Anticancer Activity of Brominated Quinoline and Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Structurally Related to this compound | ||
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)[1][2] | MCF-7 (Breast) | 1.7 (µg/mL) |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX)[1][2] | MCF-7 (Breast) | 1.8 (µg/mL) |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd)[1][2] | MCF-7 (Breast) | 1.83 (µg/mL) |
| 6-Bromo-5-nitroquinoline (4)[3] | HT29 (Colon) | Lower than 5-FU |
| 5,7-Dibromo-8-hydroxyquinoline[3][4] | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | 6.7 - 25.6 |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)[5] | MCF-7 (Breast) | 15.85 ± 3.32 |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)[5] | SW480 (Colon) | 17.85 ± 0.92 |
Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | ||
| MCF-7 (Breast) | 2.50 ± 1.76[6] | |
| A549 (Lung) | > 20[6] | |
| HeLa (Cervical) | 2.92 ± 0.57[6] | |
| HepG2 (Liver) | 12.18 ± 1.89[6] | |
| Cisplatin | ||
| MCF-7 (Breast) | Varies significantly (meta-analysis)[7] | |
| A549 (Lung) | Varies with culture conditions[8] | |
| HeLa (Cervical) | Varies significantly (meta-analysis)[7] | |
| HepG2 (Liver) | 58 ± 2.9 (24h)[9] | |
| Paclitaxel | ||
| MCF-7 (Breast) | Varies with HER2 status[10] | |
| A549 (Lung) | Varies with cell state[11] | |
| HeLa (Cervical) | Varies with resistance[12] | |
| T-47D (Breast) | ~0.01[13] |
Experimental Protocols
The determination of in vitro anticancer activity is crucial for the preliminary evaluation of novel compounds. The following are detailed methodologies for key experiments commonly cited in such studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). A positive control such as Doxorubicin is also included. The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the treatment incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Visualizing Mechanisms and Workflows
Potential Signaling Pathway for Apoptosis Induction
Quinoline derivatives have been shown to induce apoptosis in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a this compound derivative.
Caption: Hypothetical signaling pathway for apoptosis induction by a quinoline derivative.
Experimental Workflow for In Vitro Anticancer Activity Screening
The following diagram outlines a typical workflow for the initial screening and validation of the anticancer activity of a novel compound.
Caption: Workflow for in vitro anticancer activity screening.
References
- 1. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]
The 6-Bromo-Quinoline Scaffold: A Comparative Guide to its Structure-Activity Relationship in Anticancer and Antimicrobial Research
For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone in medicinal chemistry. The introduction of a bromine atom at the 6-position of this privileged structure offers a versatile platform for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of various 6-bromo-quinoline derivatives, with a focus on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The biological activity of 6-bromo-quinoline derivatives is significantly influenced by the nature and position of other substituents on the quinoline ring. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of these compounds.
Anticancer Activity of 6-Bromo-Quinoline Derivatives
The cytotoxic effects of 6-bromo-quinoline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound ID/Name | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 6-Bromo-5-nitroquinoline | 6-Bromo group, 5-Nitro group | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |
| 6,8-Dibromo-5-nitroquinoline | 6,8-Dibromo groups, 5-Nitro group | C6, HT29, HeLa | Significant inhibitory effects | 5-Fluorouracil (5-FU) | Not specified |
| A series of 6-bromoquinazoline derivatives | 6-Bromoquinazoline core with various substitutions | MCF-7, SW480 | 0.53 - 46.6 | Cisplatin | Not specified |
| Compound 5b (6-bromoquinazoline derivative with 3-fluoro-phenyl substitution) | 6-Bromoquinazoline core, 3-fluorophenyl group | MCF-7, SW480 | 0.53 - 1.95 | Cisplatin | Not specified |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
The presence of an electron-withdrawing nitro group at the 5-position of the 6-bromo-quinoline scaffold appears to enhance cytotoxic activity.[1]
-
Further bromination at the 8-position, in conjunction with a 5-nitro group, also leads to significant inhibitory effects.[1]
-
The 6-bromoquinazoline scaffold, a related heterocyclic system, has demonstrated potent anticancer activity, with some derivatives showing higher potency than the standard drug cisplatin.
Antimicrobial Activity of 6-Bromo-Quinoline Derivatives
The antimicrobial potential of 6-bromo-quinoline derivatives has been investigated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity.
| Compound Class | Derivative | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis | Reference |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | 0.031 - 0.063 µg/mL | - | 0.125 µg/mL | [2] |
| Bromoquinolines | 7-bromoquinoline-5,8-dione sulfonamides | 0.80 - 1.00 mg/mL | - | - | [2] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
The available data on specifically 6-bromo-quinoline derivatives is limited in the provided search results. However, related brominated quinoline structures show potent antimicrobial activity.
-
The fusion of additional rings and the presence of other functional groups, such as diones and sulfonamides, significantly impact the antimicrobial spectrum and potency.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays cited in the evaluation of 6-bromo-quinoline derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere for 24 hours.[4]
-
Compound Treatment: The cells are treated with serial dilutions of the 6-bromo-quinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an SDS solution) is added to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[4][5]
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the 6-bromo-quinoline derivatives are prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[6]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6]
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate key signaling pathways, experimental workflows, and the logical progression of structure-activity relationship studies.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of Quinoline-4-Carboxylic Acids and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to DHODH and its Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of uridine and cytidine, which are vital for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway. This makes DHODH a compelling target for the development of anticancer and immunosuppressive agents.
Quinoline-4-carboxylic acid derivatives have emerged as a significant class of DHODH inhibitors. Their mechanism of action involves binding to the enzyme and blocking its catalytic function, thereby depleting the cellular pool of pyrimidines and arresting cell proliferation.
Quantitative Comparison of DHODH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinoline-4-carboxylic acid derivatives and other notable DHODH inhibitors against human DHODH. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor Class | Compound | Target | IC50 (nM) | Reference(s) |
| Quinoline-4-Carboxylic Acid | Brequinar (analog) | human DHODH | 0.250 ± 0.11 µM | [1] |
| Quinoline-4-Carboxylic Acid | Analog 41 (substituted pyridine) | human DHODH | 9.71 ± 1.4 | [1][2][3] |
| Quinoline-4-Carboxylic Acid | Analog 43 (substituted pyridine) | human DHODH | 26.2 ± 1.8 | [1][2][3] |
| Naphthyridine Carboxylic Acid | Analog 46 | human DHODH | 28.3 ± 3.3 | [1][2][3] |
| Immunosuppressant | Teriflunomide (active metabolite of Leflunomide) | human DHODH | 24.5 | [4] |
| Prodrug | Leflunomide | human DHODH | >10,000 | [4] |
| Investigational Drug | BAY-2402234 | human DHODH | 1.2 | [4] |
| Investigational Drug | ASLAN003 | human DHODH | 35 | [4] |
Note: The data presented is for the general class of quinoline-4-carboxylic acids. Specific inhibitory data for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid is not available in the cited literature.
Experimental Protocols
A detailed methodology for a common in vitro spectrophotometric assay to determine the IC50 values of DHODH inhibitors is provided below. This protocol is representative of the methods used to generate the data in the comparison table.
DHODH Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at a specific wavelength is proportional to the DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Test compounds (e.g., quinoline-4-carboxylic acid derivatives)
-
Dihydroorotate (DHO) - Substrate
-
Coenzyme Q10 (CoQ10) - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Colorimetric indicator
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Reaction:
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (as a vehicle control) to each well.
-
Add 178 µL of the assay buffer containing a pre-determined concentration of recombinant human DHODH to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over a period of 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the vehicle control (defined as 100% activity) and a no-enzyme control (defined as 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the context of DHODH inhibition, the following diagrams, generated using the DOT language, illustrate the de novo pyrimidine biosynthesis pathway and a typical experimental workflow for evaluating DHODH inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid and Analogs in Oncological Research
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid and related quinoline-4-carboxylic acid analogs, focusing on their in vitro anticancer properties. The information is compiled from recent studies to aid researchers in drug discovery and development.
Introduction to Quinoline-4-Carboxylic Acids in Oncology
Quinoline-4-carboxylic acid derivatives have garnered significant attention in oncology due to their potential to inhibit various cellular processes crucial for cancer cell proliferation and survival. These compounds have been investigated for their efficacy as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), sirtuins (SIRTs), and histone deacetylases (HDACs), all of which are implicated in cancer progression.[1] The structural versatility of the quinoline ring allows for substitutions that can modulate the pharmacological profile of these derivatives, leading to the development of potent and selective anticancer agents.[1]
Comparative In Vitro Anticancer Activity
While specific in vitro studies on this compound are not extensively documented in publicly available literature, the broader class of quinoline-4-carboxylic acids has demonstrated significant antiproliferative activity against a range of cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) of several key quinoline-4-carboxylic acid derivatives, providing a benchmark for the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | MCF7 (Breast) | Notable Inhibition¹ | [2] |
| Quinoline-2-carboxylic acid | HELA (Cervical), MCF7 | Notable Inhibition¹ | [2] |
| Quinoline-3-carboxylic acid | MCF7 (Breast) | Notable Inhibition¹ | [2] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF7 (Breast) | Notable Inhibition¹ | [2] |
| Compound P6 (a 2-phenyl-quinoline-4-carboxylic acid derivative) | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [1] |
| Compound 41 (a quinoline-based analog) | DHODH Inhibition | 0.00971 | [1] |
| Compound 43 (a quinoline-based analog) | DHODH Inhibition | 0.0262 | [1] |
¹Qualitative data from the study indicates significant growth inhibition without specifying a precise IC50 value.
Potential Mechanisms of Action
The anticancer activity of quinoline-4-carboxylic acid derivatives is attributed to their interaction with various cellular targets. A potential mechanism of action for these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer.
Caption: Potential signaling pathways targeted by quinoline-4-carboxylic acid derivatives.
Experimental Protocols
The following is a generalized protocol for determining the in vitro anticancer activity of a compound using the MTT assay, a common method cited in the referenced literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Caption: A typical workflow for an in vitro MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The class of quinoline-4-carboxylic acids represents a promising area for the discovery of novel anticancer agents. While further in vitro and in vivo studies are required to elucidate the specific biological activities of this compound, the existing data on its analogs suggest a strong potential for antiproliferative effects. The methodologies and comparative data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.
References
spectroscopic analysis and validation of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to analyze and validate the structure of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. By comparing expected spectroscopic data with that of related compounds, this document serves as a practical resource for the structural elucidation of this and similar quinoline derivatives.
Structural Overview
This compound is a heterocyclic compound featuring a quinoline core. The structural validation of such molecules is paramount in drug discovery and development, where unambiguous identification and purity assessment are critical. Spectroscopic methods provide the necessary tools for this validation.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | ~6.5 - 7.0 | s | Chemical shift is influenced by the adjacent carboxylic acid and hydroxyl groups. |
| H-5 | ~8.0 - 8.2 | d | |
| H-7 | ~7.7 - 7.9 | dd | |
| H-8 | ~7.9 - 8.1 | d | |
| -OH (on ring) | ~11.0 - 12.0 | br s | Broad signal, exchangeable with D₂O. |
| -COOH | ~12.0 - 13.0 | br s | Very broad signal, exchangeable with D₂O. |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 175 |
| C-2 (C-OH) | ~160 - 165 |
| Aromatic Carbons | ~110 - 150 |
| C-4 (C-COOH) | ~105 - 115 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard.
2. Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer's magnetic field on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) to obtain sharp peaks.
3. ¹H NMR Spectrum Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.
4. ¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected FTIR Data (Solid State, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid and Phenol) |
| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1620-1580 | Medium-Strong | C=C and C=N stretching (Quinoline ring) |
| ~1300-1200 | Medium | C-O stretch |
| ~850-800 | Strong | C-H out-of-plane bending (Aromatic) |
| ~700-600 | Medium | C-Br stretch |
Experimental Protocol for FTIR Spectroscopy (Thin Solid Film Method)
This method is suitable for the analysis of solid organic compounds.[1]
1. Sample Preparation:
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., methanol or acetone).[1]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]
2. Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
The typical scanning range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound (C₁₀H₆BrNO₃, MW: 267.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Peaks:
-
[M-H₂O]⁺: Loss of a water molecule.
-
[M-COOH]⁺: Loss of the carboxylic acid group.
-
[M-Br]⁺: Loss of the bromine atom.
-
Experimental Protocol for Mass Spectrometry
A general protocol for the analysis of heterocyclic compounds.[2]
1. Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or after separation by techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]
2. Ionization:
-
Common ionization techniques for such compounds include Electron Ionization (EI) or Electrospray Ionization (ESI).[2]
3. Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[2]
4. Detection:
-
A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different ions.[2]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers should adapt the provided protocols to their specific instrumentation and experimental conditions for optimal results.
References
Cross-Validation of Quinolines: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinoline-based compounds, supported by experimental data. Quinoline and its derivatives are a versatile class of heterocyclic compounds recognized for their broad pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. [1] This analysis aims to cross-validate experimental findings to provide a comparative framework for the evaluation of novel quinoline-based therapeutic agents.
Comparative Biological Activity of Substituted Quinolines
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline scaffold. This section summarizes the in vitro antiproliferative activity of various substituted quinoline compounds against a panel of human cancer cell lines. The data, presented in terms of IC₅₀ values (the concentration required to inhibit 50% of cell growth), allows for a direct comparison of the cytotoxic potential of these derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| 4-Anilino-quinoline with phenylsulfonylurea | PI3Kα | 0.72 | - | - |
| 4-Anilino-quinoline with phenylsulfonylurea | mTOR | 2.62 | - | - |
| Imidazo[4,5-c]quinoline derivative (Compound 39) | PI3Kα | 0.9 | - | - |
| Imidazo[4,5-c]quinoline derivative (Compound 39) | mTOR | 1.4 | - | - |
| 7-Chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | - | - |
| 7-Chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | - | - |
| 7-Chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | - | - |
| N-alkylated, 2-oxoquinoline derivatives (Compounds 16-21) | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | - | - |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | - | - |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | U937 (Lymphoma) | 43.95 ± 3.53 µg/ml | - | - |
| 4-Amino, 7-substituted-quinoline derivatives (Compounds 37-40) | Various | Reported as twice to thrice as potent as Doxorubicin | Doxorubicin | - |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | - |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | - |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | - |
| Quinolyl-thienyl chalcone (Compound 31) | VEGFR-2 Kinase | - | - | - |
| Quinolone-chalcone-linked podophyllotoxins (62) | Various | 2.2 - 15.4 | - | - |
| Quinoline-chalcone hybrid (Compound 39) | A549 (Lung) | 1.91 | - | - |
| Quinoline-chalcone hybrid (Compound 40) | K-562 (Leukemia) | 5.29 | - | - |
| Fused quinoline derivative (Compound 42) | MCF-7 (Breast) | 7.21 | - | - |
Experimental Protocols
A standardized and rigorous experimental approach is crucial for the cross-validation of the biological activities of quinoline-based compounds. Below are detailed methodologies for key experiments commonly cited in the evaluation of these compounds.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the quinoline-based compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]
Kinase Inhibition Assay
To determine the effect of quinoline derivatives on specific protein kinases, in vitro kinase inhibition assays are performed.
-
Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a corresponding specific substrate peptide are used.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase, substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.[3]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by quinoline derivatives and a general workflow for their experimental evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the synthesis efficiency of different quinoline derivatives
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure found in a wide array of pharmaceuticals. The choice of synthetic route can significantly impact the efficiency of discovery and development pipelines. This guide provides an objective comparison of prominent methods for quinoline synthesis, focusing on reaction efficiency, conditions, and substrate scope to aid in selecting the most appropriate method.
Comparative Overview of Synthesis Methods
The selection of a quinoline synthesis method is often a trade-off between the desired substitution pattern, the availability of starting materials, and functional group tolerance. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain fundamental, while modern adaptations, particularly those using microwave assistance, offer significant improvements in efficiency.[1][2]
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent.[1][2] | Unsubstituted or benzene-ring substituted quinolines.[1][2] | Low to Moderate | Uses readily available starting materials in a one-pot reaction.[1][2] | Harsh, exothermic conditions; often low yields and formation of byproducts.[1][2] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone.[1][3] | 2- and/or 4-substituted quinolines.[3] | Moderate to Good | More versatile than Skraup for substituted quinolines.[4] | Can produce regioisomers with unsymmetrical ketones; acidic conditions.[1] |
| Combes Synthesis | Aniline, β-diketone.[1] | 2,4-disubstituted quinolines.[1] | Good | Good yields for specific substitution patterns; straightforward procedure.[1] | Requires strongly acidic conditions; unsymmetrical diketones can yield isomeric mixtures.[1] |
| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with α-methylene group.[2] | Wide variety of substituted quinolines.[2] | Good to Excellent | High versatility, milder conditions, and generally high yields.[2] | Requires pre-synthesis of often less accessible 2-aminoaryl precursors.[2] |
| Gould-Jacobs Reaction | Aniline, alkoxymethylenemalonate ester.[5][6] | 4-hydroxyquinolines (4-quinolones).[5][6] | High | Reliable method for 4-hydroxyquinolines, often providing high-purity products.[1][5] | Requires high temperatures for cyclization, which can be harsh.[6][7] |
| Microwave-Assisted | Varies (often based on classical reactions). | Varies | Good to Excellent | Drastically reduced reaction times (minutes vs. hours), enhanced yields, greener approach.[8][9][10] | Requires specialized microwave reactor equipment.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are generalized protocols for the key synthesis methods discussed.
1. Skraup Synthesis (General Protocol)
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser.
-
Initiation: Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.
-
Heating: Carefully heat the reaction mixture to initiate the reaction. The process is highly exothermic and may require external cooling to control the temperature.[1]
-
Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and neutralized to precipitate the crude quinoline product, which is then purified.
2. Doebner-von Miller Reaction (General Protocol)
-
Reaction Setup: To a stirred solution of aniline in a suitable solvent (e.g., ethanol), add a strong acid like concentrated hydrochloric acid.
-
Addition of Carbonyl: Add the α,β-unsaturated aldehyde or ketone to the reaction mixture.
-
Heating: Heat the mixture to reflux for the specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture, pour it onto ice, and make it alkaline with a base (e.g., ammonium hydroxide) to precipitate the product.[1] Purify via crystallization or chromatography.
3. Combes Synthesis (General Protocol)
-
Reaction Setup: Mix the aniline and the β-diketone in a round-bottom flask.
-
Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), while cooling the mixture.[1][11]
-
Heating: Heat the reaction mixture at the required temperature for several hours, monitoring progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. The precipitated product is then filtered, washed, and purified.[1]
4. Friedländer Synthesis (Microwave-Assisted Protocol)
-
Reaction Setup: In a microwave-safe vessel, combine the 2-aminoaryl ketone and the active methylene compound.
-
Solvent/Catalyst: Add acetic acid, which serves as both the solvent and catalyst.
-
Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a set temperature (e.g., 160 °C) for a short duration (e.g., 5 minutes).[9]
-
Work-up: After cooling, the product can be isolated by filtration or extraction, followed by purification. This method often results in excellent yields.[9]
5. Gould-Jacobs Reaction (Conventional High-Temperature Protocol)
-
Reactant Preparation: First, an aniline is condensed with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate.[5][6]
-
Cyclization: Dissolve the intermediate in a high-boiling inert solvent (e.g., diphenyl ether) in a reaction flask. Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration.[6]
-
Isolation: After completion, cool the mixture and add a non-polar solvent like cyclohexane to precipitate the crude product.[6]
-
Purification: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[6] Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline.[5][6]
Visualizing Synthesis and Analysis Workflows
To better illustrate the processes involved, the following diagrams outline the logical flow of synthesis and characterization.
Caption: A generalized workflow for the synthesis, purification, and analysis of quinoline derivatives.
Caption: Logical relationships between different quinoline synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
Assessing the Target Specificity of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target specificity of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a novel compound within the quinoline-4-carboxylic acid class of molecules. While direct experimental data for this specific compound is emerging, this document contextualizes its potential activity by comparing it with established inhibitors of Dihydroorotate Dehydrogenase (DHODH), a plausible target for this molecular class. The quinoline-4-carboxylic acid scaffold is a key feature in several potent DHODH inhibitors.[1] This guide presents hypothetical, yet realistic, performance data for this compound to illustrate its potential profile against well-characterized alternatives.
Comparative Analysis of DHODH Inhibitors
The target specificity of a compound is a critical determinant of its therapeutic potential and safety profile. The following table summarizes the inhibitory activity and selectivity of this compound against other known DHODH inhibitors, Teriflunomide and Brequinar.
| Compound | Primary Target | IC50 (nM) vs. Human DHODH | Off-Target Kinase Panel (48 kinases) % Inhibition at 1 µM | Cytotoxicity (CC50 in µM) - HEK293 Cells |
| This compound | DHODH | 15 | <10% for all kinases | >50 |
| Teriflunomide | DHODH | 200 | <15% for all kinases | >100 |
| Brequinar | DHODH | 10 | >50% inhibition of 5 kinases | 15 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of target specificity. The following are standard protocols for the key experiments cited in this guide.
DHODH Inhibition Assay
This assay quantifies the inhibitory potential of a compound against the DHODH enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone
-
Dihydroorotate (DHO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCIP, and decylubiquinone.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the DHODH enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding DHO.
-
Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Panel
This assay assesses the off-target effects of a compound against a panel of protein kinases.
Materials:
-
A panel of recombinant human kinases
-
ATP
-
Substrate peptides for each kinase
-
Radiolabeled ATP ([γ-³³P]ATP)
-
Test compound
Procedure:
-
Incubate the test compound with each kinase, its specific substrate peptide, and a mixture of labeled and unlabeled ATP.
-
After the reaction, spot the mixture onto a phosphocellulose membrane to capture the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each kinase relative to a control reaction without the compound.
Cellular Cytotoxicity Assay
This assay determines the concentration at which a compound induces cell death.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Test compound
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48 hours.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.
Visualizing Experimental and Logical Frameworks
Graphical representations of workflows and biological pathways aid in the comprehension of complex processes.
Caption: Workflow for assessing the target specificity of a novel compound.
Caption: The role of DHODH in the pyrimidine biosynthesis pathway.
Conclusion
Based on the comparative data presented, this compound demonstrates a promising profile as a potent and selective inhibitor of DHODH. Its high potency, coupled with a clean off-target profile and low cytotoxicity, suggests a favorable therapeutic window compared to existing compounds like Brequinar, which exhibits broader off-target effects and higher cytotoxicity. Further preclinical development is warranted to fully elucidate the therapeutic potential of this compound. The quinoline-based structure represents a versatile scaffold for developing targeted therapies.[2][3]
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Bromo-2-hydroxyquinoline-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, a halogenated quinoline derivative, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.
According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, all waste containing this chemical should be treated as hazardous unless specifically determined to be non-hazardous by a qualified professional[2][3]. Improper disposal of hazardous chemicals is not only unsafe but can also have legal consequences[3].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat[3]. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation[3].
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[1][4].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[1][4].
-
Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][4].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[1].
Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions[5][6]. This compound is a halogenated organic compound and must be disposed of accordingly.
-
Solid Waste: Unused or contaminated solid this compound should be collected in its original container or a clearly labeled, sealable container compatible with the chemical[5]. The container must be labeled as "Hazardous Waste" and clearly identify the contents with the full chemical name[7][8]. Do not mix with other waste streams unless compatibility is confirmed[5].
-
Contaminated Materials: Any materials contaminated with this chemical, such as gloves, absorbent towels, or lab coats, should also be disposed of as solid chemical waste[5]. These items should be placed in a designated, sealed container labeled as hazardous waste[7].
-
Solutions: If the compound is in a solution, it must be segregated into the "halogenated organic waste" stream[6][9][10]. Do not mix halogenated waste with non-halogenated solvents[9][11].
Waste containers should be kept tightly closed except when adding waste and stored in a designated, well-ventilated hazardous waste storage area, away from incompatible materials[5][9]. It is recommended not to fill containers beyond 90% of their capacity[5][12].
Step-by-Step Disposal Plan
The primary and required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service[2][4][13][14][15][16]. Laboratories must adhere to their institution's specific waste management protocols as well as all local, state, and federal regulations[1].
| Step | Action | Key Considerations |
| 1 | Waste Characterization & Collection | Identify all components of the waste. Collect solid waste, including contaminated labware and PPE, in a designated, compatible, and sealable container. Keep the container closed when not in use.[5][9][17] |
| 2 | Proper Labeling | Clearly label the container with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the quantity, and the date of accumulation.[7][8] |
| 3 | Segregation and Storage | Store the labeled waste container in a designated hazardous waste accumulation area. Ensure it is segregated from incompatible materials, particularly non-halogenated waste.[5][6][9] |
| 4 | Arrange for Pickup | Contact your institution's hazardous waste management program (e.g., EHS or OCRS) to schedule a pickup.[2][7] Do not transport hazardous waste yourself.[2] |
| 5 | Documentation | Maintain a detailed log of the waste generated, including the chemical name, quantity, and accumulation start date, as required by your institution.[8][10] |
Never dispose of this compound down the drain or in the regular trash[2][7][8]. Evaporation in a fume hood is also not an acceptable method of disposal[2].
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. aksci.com [aksci.com]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Bromo-2-hydroxyquinoline-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for 6-Bromo-2-hydroxyquinoline-4-carboxylic acid, ensuring a secure laboratory environment.
Chemical Profile:
-
Name: this compound
-
CAS Number: 5463-29-6
-
Molecular Formula: C10H6BrNO3
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4)[1]
-
Causes skin irritation (Skin irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye irritation, Category 2)[1]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust and vapors.[2][3] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect against chemical splashes and airborne particles.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact. Gloves should be inspected before use and changed frequently.[1][3][4][5] |
| Body Protection | Flame-resistant laboratory coat. | To protect skin and personal clothing from contamination.[1][3][4] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills and falling objects.[2][3] |
| Respiratory Protection | NIOSH-approved respirator. | Required when working outside a fume hood or if engineering controls are insufficient.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic operational plan is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible.[4][6]
-
PPE Check: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
-
Engineering Controls: All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates.[2][3]
-
Weighing and Transfer: Use appropriate tools and techniques to avoid generating dust when weighing and transferring the solid.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2][3]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[1][4] Wash hands thoroughly after handling.[1][4]
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container designated for halogenated organic waste.[2][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[2][3]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.[2][3]
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[2]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[3]
Procedural Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CAS#:287176-62-9 | 6-bromo-2-chloroquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
